Dithianon
Description
structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,10-dioxobenzo[g][1,4]benzodithiine-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4N2O2S2/c15-5-9-10(6-16)20-14-12(18)8-4-2-1-3-7(8)11(17)13(14)19-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZSVQVRHDXQSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=C(S3)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040270 | |
| Record name | Dithianon | |
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Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown odorless solid; [Merck Index], Solid | |
| Record name | Dithianon | |
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Flash Point |
Ignition temperature >300 °C | |
| Record name | DITHIANON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1583 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in dioxane, chlorobenzene, Soluble in acetone, Solubility = 12 g/L in chloroform, 10 g/L in acetone, and 8 g/L in benzene at 20 °C; Sparingly soluble in methanol and dichloromethane, In water, 0.14 mg/L at 20 °C, 0.14 mg/L @ 20 °C (exp) | |
| Record name | DITHIANON | |
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| Record name | Dithianon | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031780 | |
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| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.58 g/cu cm at 20 °C | |
| Record name | DITHIANON | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1583 | |
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Vapor Pressure |
2.03X10-11 mm Hg at 25 °C | |
| Record name | DITHIANON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1583 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dark brown crystals, with a coppery luster, BROWN CRYSTALS | |
CAS No. |
3347-22-6 | |
| Record name | Dithianon | |
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| Record name | Dithianon [BSI:ISO] | |
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| Record name | DITHIANON | |
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| Record name | DITHIANON | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ESS44NI1F | |
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| Record name | DITHIANON | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dithianon | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031780 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
220 °C, 225 °C | |
| Record name | DITHIANON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1583 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dithianon | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031780 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Dithianon: A Technical Guide to its Fungicidal Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithianon is a broad-spectrum, protective fungicide belonging to the quinone group. First introduced in the 1960s, it has remained a significant tool in agriculture for managing a wide array of fungal diseases on various crops. Its multi-site mode of action makes it a low-risk candidate for the development of resistance, a critical attribute in modern crop protection strategies. This technical guide provides an in-depth overview of this compound's fungicidal spectrum, efficacy, and underlying mechanisms of action, with a focus on quantitative data and experimental methodologies.
Fungicidal Spectrum and Efficacy
This compound exhibits efficacy against a broad range of phytopathogenic fungi. Its primary application is as a protectant fungicide, where it is applied to the plant surface prior to fungal infection to prevent spore germination and mycelial growth.
Quantitative Efficacy Data
The following tables summarize the efficacy of this compound against various fungal pathogens, with a focus on the half-maximal effective concentration (EC50) values, which represent the concentration of the fungicide required to inhibit 50% of the fungal growth or germination.
| Fungal Species | Disease | Crop | EC50 (mg/L) | Reference |
| Venturia inaequalis | Apple Scab | Apple | 0.1 - 1.0+ | [1][2] |
| Didymella applanata | Spur Blight | Raspberry | 12.12 - 18.73 | |
| Plasmopara viticola | Downy Mildew | Grape | Not specified | [3] |
| Colletotrichum spp. | Anthracnose | Various | Not specified | [3] |
| Elsinoë ampelina | Anthracnose | Grape | Not specified | [3] |
| Phomopsis viticola | Phomopsis Cane and Leaf Spot | Grape | Not specified | [3] |
Note: EC50 values can vary depending on the specific isolate, experimental conditions, and methodology used. The values for Venturia inaequalis show a range, which may indicate varying sensitivity among different populations.
Mode of Action
This compound's fungicidal activity stems from its multi-site inhibitory action. It is a non-systemic, contact fungicide that adheres to the plant surface. The active ingredient reacts with thiol (-SH) groups present in various enzymes and proteins within the fungal cell. This non-specific binding disrupts the function of numerous metabolic pathways essential for fungal survival.
Signaling Pathways and Metabolic Interference
The primary mode of action involves the disruption of critical cellular processes through the inactivation of thiol-containing enzymes. This interference affects several key metabolic pathways:
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Glycolysis: this compound can inhibit enzymes in the glycolytic pathway, such as glyceraldehyde-3-phosphate dehydrogenase, which contains a critical cysteine residue in its active site. This disrupts the production of ATP, the primary energy currency of the cell.
-
Krebs Cycle (Citric Acid Cycle): Key enzymes in the Krebs cycle also possess thiol groups and are susceptible to inhibition by this compound. This further cripples the cell's energy production machinery.
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Cellular Respiration: By interfering with enzymes in both glycolysis and the Krebs cycle, this compound effectively disrupts cellular respiration, leading to a depletion of ATP and ultimately, cell death.
The multi-site nature of this inhibition means that the fungus would need to undergo multiple mutations simultaneously to develop resistance, making the likelihood of resistance development very low.
References
The Fungicidal Action of Dithianon: A Multi-Site Thiol-Reactive Mechanism
An In-depth Technical Guide on the Biochemical Pathways Affected by Dithianon in Fungi
For Researchers, Scientists, and Drug Development Professionals
This compound is a broad-spectrum quinone fungicide widely used to control a variety of fungal diseases in agricultural applications. Its efficacy stems from its multi-site inhibitory action, primarily targeting sulfhydryl (thiol) groups within fungal proteins. This indiscriminate reactivity with essential biomolecules disrupts numerous critical biochemical pathways, leading to a cascade of cellular dysfunction and ultimately, fungal cell death. This technical guide provides a comprehensive overview of the biochemical pathways affected by this compound, supported by available data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Thiol Reactivity
The primary mode of action of this compound is its ability to react with the sulfhydryl groups (-SH) of cysteine residues in proteins. This non-specific interaction leads to the formation of covalent bonds, altering protein structure and inactivating their function. This multi-site inhibition is a key factor in the low risk of resistance development to this compound.[1] The consequences of this widespread protein inactivation are manifold, affecting cellular respiration, energy production, and antioxidant defenses.
Impact on Fungal Biochemical Pathways
This compound's thiol-reactivity leads to the disruption of several interconnected biochemical pathways crucial for fungal survival and proliferation. The primary affected pathways include glycolysis, the pentose phosphate pathway, and glutathione metabolism, which in turn leads to mitochondrial dysfunction and oxidative stress.
Inhibition of Glycolysis and Fermentation
Glycolysis is a fundamental metabolic pathway for energy production in fungi. Several key enzymes in this pathway are rich in cysteine residues, making them susceptible to inhibition by this compound.
Affected Enzymes:
-
Hexokinase: Catalyzes the first step of glycolysis, the phosphorylation of glucose.
-
Phosphofructokinase: A key regulatory enzyme that catalyzes the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate.
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Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): Contains a critical cysteine residue in its active site and is a known target of thiol-reactive compounds.[1]
Inhibition of these enzymes blocks the glycolytic flux, leading to a severe depletion of ATP and metabolic intermediates necessary for other cellular processes. Studies in yeast have shown that this compound inhibits both respiration and fermentation, consistent with the disruption of glycolysis.[1]
Disruption of Glutathione Metabolism and Oxidative Stress
Glutathione (GSH) is a critical tripeptide thiol that serves as a major antioxidant in fungal cells, protecting them from damage by reactive oxygen species (ROS). This compound's reactivity with thiols directly impacts the glutathione system in two major ways:
-
Direct Depletion of Glutathione: this compound can directly react with and deplete the pool of reduced glutathione (GSH).[2]
The depletion of GSH and the inhibition of its regeneration severely compromise the fungus's ability to counteract oxidative stress. This leads to an accumulation of ROS, which are byproducts of normal metabolic processes, particularly mitochondrial respiration.
Mitochondrial Dysfunction and Induction of Necrotic Cell Death
The disruption of glycolysis and the induction of oxidative stress have profound effects on mitochondrial function.
-
Increased ROS Production: The compromised antioxidant defense system leads to an accumulation of ROS.[2] This can damage mitochondrial components, including lipids, proteins, and mitochondrial DNA.
-
Alteration of Mitochondrial Membrane Potential (ΔΨm): Studies in Saccharomyces cerevisiae have shown that this compound treatment leads to modifications in the mitochondrial membrane potential.[2] A loss of ΔΨm is a key indicator of mitochondrial dysfunction and a commitment point for cell death.
The culmination of these effects – energy depletion, oxidative damage, and mitochondrial collapse – leads to a loss of cell wall and membrane integrity, ultimately resulting in necrotic cell death.[2]
Quantitative Data Summary
While the multi-site nature of this compound makes it challenging to pinpoint a single IC50 value, the following table summarizes the observed effects of this compound on fungal cells, primarily based on studies with Saccharomyces cerevisiae.
| Parameter | Organism | This compound Concentration | Observed Effect | Reference |
| Cell Viability | Saccharomyces cerevisiae | 10 µM | Significant decrease in viability after 6 hours of treatment. | Scariot et al., 2018 |
| Protein Thiols | Saccharomyces cerevisiae | 10 µM | Significant depletion of protein thiol groups. | Scariot et al., 2018 |
| Non-Protein Thiols (Glutathione) | Saccharomyces cerevisiae | 10 µM | Significant depletion of non-protein thiol groups. | Scariot et al., 2018 |
| Reactive Oxygen Species (ROS) | Saccharomyces cerevisiae | 10 µM | Significant increase in intracellular ROS levels. | Scariot et al., 2018 |
| Mitochondrial Membrane Potential | Saccharomyces cerevisiae | 10 µM | Alteration (depolarization) of mitochondrial membrane potential. | Scariot et al., 2018 |
| Cell Membrane Integrity | Saccharomyces cerevisiae | 10 µM | Increased propidium iodide uptake, indicating loss of membrane integrity. | Scariot et al., 2018 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biochemical effects of this compound on fungi, based on established protocols.
Protocol 1: Determination of Fungal Cell Viability
Objective: To quantify the cytotoxic effect of this compound on fungal cells.
Materials:
-
Fungal culture (e.g., Saccharomyces cerevisiae)
-
Appropriate liquid growth medium (e.g., YPD broth)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Sterile microplates (96-well)
-
Spectrophotometer (plate reader)
-
Sterile phosphate-buffered saline (PBS)
-
Plating medium (e.g., YPD agar)
-
Incubator
Procedure:
-
Culture Preparation: Inoculate the fungal strain into liquid medium and grow to the mid-exponential phase.
-
Cell Density Adjustment: Harvest the cells by centrifugation, wash with sterile PBS, and resuspend in fresh medium to a standardized cell density (e.g., 1 x 10^6 cells/mL).
-
Treatment: Dispense the cell suspension into the wells of a 96-well microplate. Add this compound from the stock solution to achieve a range of final concentrations. Include a solvent control (DMSO) and a no-treatment control.
-
Incubation: Incubate the microplate at the optimal growth temperature for the fungus for a defined period (e.g., 6, 12, 24 hours).
-
Viability Assessment (Spot Assay): a. After incubation, perform a 10-fold serial dilution of the cell suspensions from each well in sterile PBS. b. Spot 5 µL of each dilution onto agar plates. c. Incubate the plates until colonies are visible in the control spots. d. Document the growth by imaging the plates. Viability is assessed by the ability of cells to form colonies.
Protocol 2: Quantification of Intracellular Protein and Non-Protein Thiols
Objective: To measure the depletion of thiol groups in fungal cells upon this compound treatment.
Materials:
-
Treated and control fungal cells (from Protocol 1)
-
Lysis buffer (e.g., Y-PER Yeast Protein Extraction Reagent)
-
Bradford reagent for protein quantification
-
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Cell Lysis: Harvest the treated and control cells by centrifugation. Resuspend the cell pellet in lysis buffer and follow the manufacturer's instructions to obtain the crude protein extract.
-
Protein Quantification: Determine the protein concentration of the extracts using the Bradford assay.
-
Total Thiol Measurement: a. To a microplate well, add the protein extract, phosphate buffer, and DTNB solution. b. Incubate at room temperature for 15 minutes. c. Measure the absorbance at 412 nm. d. Calculate the total thiol concentration using a standard curve prepared with cysteine or GSH.
-
Non-Protein Thiol (GSH) Measurement: a. To a separate aliquot of the protein extract, add an equal volume of TCA to precipitate the proteins. b. Centrifuge to pellet the precipitated proteins. c. The supernatant contains the non-protein thiols. d. Perform the DTNB assay on the supernatant as described in step 3.
-
Protein Thiol Calculation: Subtract the non-protein thiol concentration from the total thiol concentration to determine the concentration of protein thiols.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To detect and quantify the generation of ROS in fungal cells exposed to this compound.
Materials:
-
Treated and control fungal cells
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) stock solution
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation: Harvest and wash the treated and control cells with PBS.
-
Probe Loading: Resuspend the cells in PBS containing H2DCFDA (e.g., 10 µM) and incubate in the dark at room temperature for 30-60 minutes.
-
Washing: Centrifuge the cells and wash with PBS to remove the excess probe.
-
Measurement: a. For fluorometric analysis, resuspend the cells in PBS and measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) in a microplate reader. b. For fluorescence microscopy, mount the cells on a slide and observe under a fluorescence microscope using a FITC filter set.
-
Data Analysis: Normalize the fluorescence intensity to the number of cells or protein concentration.
Protocol 4: Assessment of Mitochondrial Membrane Potential (ΔΨm)
Objective: To evaluate the effect of this compound on the integrity of the fungal mitochondrial membrane potential.
Materials:
-
Treated and control fungal cells
-
Rhodamine 123 or JC-1 staining solution
-
PBS or appropriate buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the treated and control cells with PBS.
-
Staining: Resuspend the cells in a buffer containing Rhodamine 123 (e.g., 5 µg/mL) or JC-1 (e.g., 2 µM).
-
Incubation: Incubate the cells in the dark at the appropriate growth temperature for 15-30 minutes.
-
Washing: Centrifuge the cells and wash with buffer to remove the excess dye.
-
Analysis: a. Fluorescence Microscopy: Observe the cells under a fluorescence microscope. With Rhodamine 123, energized mitochondria will show bright fluorescence. With JC-1, healthy mitochondria will exhibit red fluorescence (J-aggregates), while depolarized mitochondria will show green fluorescence (JC-1 monomers). b. Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the fluorescence intensity per cell.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the key biochemical pathways affected by this compound and the experimental workflows.
Caption: this compound's multi-site inhibition of key fungal metabolic pathways.
Caption: Experimental workflow for assessing the biochemical effects of this compound.
Conclusion
This compound's efficacy as a fungicide lies in its ability to act as a multi-site inhibitor, primarily through its reactivity with thiol groups in a wide array of fungal proteins. This leads to the simultaneous disruption of critical biochemical pathways, including glycolysis, the pentose phosphate pathway, and glutathione metabolism. The resulting energy depletion, coupled with increased oxidative stress and mitochondrial dysfunction, culminates in necrotic cell death. The multi-targeted nature of this compound's action makes it a durable and effective tool in the management of fungal diseases, with a low propensity for the development of resistance. Further research focusing on obtaining specific kinetic data for the inhibition of key fungal enzymes would provide an even more detailed understanding of its potent fungicidal activity.
References
Dithianon's Disruption of Fungal Cellular Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dithianon, a broad-spectrum quinone fungicide, exerts its potent antifungal activity through a multi-site inhibitory mechanism. This technical guide delves into the core of this compound's interaction with fungal cellular respiration. While not a direct inhibitor of the electron transport chain in the classical sense, this compound's profound impact on cellular thiol status creates a cascade of events that ultimately cripples the fungus's energy-generating capacity. This document consolidates current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to provide a comprehensive resource for researchers in mycology and fungicide development.
Core Mechanism of Action: Thiol Reactivity
This compound's primary mode of action is its high reactivity with sulfhydryl (-SH) groups present in the cysteine residues of a wide range of proteins.[1][2][3][4][5] This non-specific interaction leads to the formation of covalent bonds, altering protein structure and inactivating their function. This multi-site inhibition is a key reason for the low risk of resistance development to this compound.[1]
The consequences of this thiol reactivity are far-reaching within the fungal cell, but a critical aspect is the disruption of enzymes essential for cellular metabolism, including those involved in glycolysis and the tricarboxylic acid (TCA) cycle, which are upstream of mitochondrial respiration.
Impact on Glycolysis and Upstream Metabolic Pathways
This compound has been shown to inhibit several key thiol-containing enzymes in the glycolytic pathway.[1][5] This initial disruption of glucose metabolism reduces the availability of substrates, such as pyruvate and NADH, which are crucial for the subsequent stages of cellular respiration in the mitochondria.
Table 1: this compound's Inhibition of Thiol-Dependent Enzymes
| Enzyme | Metabolic Pathway | Consequence of Inhibition |
| Glyceraldehyde-3-phosphate dehydrogenase | Glycolysis | Reduction in pyruvate and NADH production. |
| Hexokinase | Glycolysis | Impaired glucose phosphorylation. |
| Phosphofructokinase | Glycolysis | Disruption of a key regulatory step in glycolysis. |
| Malate dehydrogenase | TCA Cycle / Malate Shuttle | Reduced regeneration of oxaloacetate and impaired transfer of reducing equivalents into the mitochondria. |
| Glutathione reductase | Oxidative Stress Response | Compromised ability to regenerate reduced glutathione, leading to increased oxidative stress. |
Indirect Effects on Mitochondrial Respiration
While direct inhibition of the mitochondrial electron transport chain (ETC) complexes by this compound has not been conclusively demonstrated, substantial evidence points to significant indirect effects that impair mitochondrial function and, consequently, cellular respiration.
Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Production
A primary consequence of this compound's interaction with fungal cells is the induction of severe oxidative stress.[2][4] Studies in Saccharomyces cerevisiae have shown a significant increase in cellular reactive oxygen species (ROS) upon treatment with this compound.[2][4] This is likely due to two main factors:
-
Inhibition of Antioxidant Enzymes: As noted in Table 1, this compound inhibits glutathione reductase, a critical enzyme for regenerating the antioxidant glutathione. This weakens the cell's ability to detoxify ROS.
-
Mitochondrial Dysfunction: The disruption of upstream metabolic pathways and the overall cellular thiol balance likely leads to inefficiencies in the electron transport chain, causing electron leakage and the subsequent formation of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). One study reported a 9- to 18-fold increase in H₂O₂ production in the presence of this compound.
Alterations in Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential is a critical component of oxidative phosphorylation, driving ATP synthesis. Research has demonstrated that this compound treatment leads to modifications in the mitochondrial membrane potential in S. cerevisiae.[2][4] This disruption can be a consequence of the increased ROS levels and damage to mitochondrial membrane proteins and lipids, further impairing the function of the electron transport chain and ATP synthase.
The following diagram illustrates the proposed cascade of events leading to the disruption of fungal cellular respiration by this compound.
References
The History and Development of Dithianon: A Technical Guide for Researchers
Topic: History and development of dithianon as a protective fungicide Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a broad-spectrum, protective fungicide belonging to the quinone group, first developed in the 1960s. It is a multi-site inhibitor, primarily targeting thiol-containing enzymes in fungi, thereby disrupting cellular respiration and other vital metabolic processes. Its mode of action confers a low risk of resistance development, making it a valuable tool in integrated pest management programs. This technical guide provides a comprehensive overview of the history, chemical properties, synthesis, mechanism of action, toxicology, and efficacy of this compound. Detailed experimental protocols for residue analysis and efficacy testing are also presented, along with visualizations of its biochemical pathway and analytical workflows.
Introduction and Historical Development
This compound, chemically known as 5,10-dihydro-5,10-dioxonaphtho[2,3-b]-1,4-dithiine-2,3-dicarbonitrile, was developed by Merck in the 1960s. It emerged during a period of rapid expansion in the fungicide market, which saw the introduction of many key protectant fungicides. As a member of the dithiin quinone chemical class, this compound provided a new tool for the control of a wide range of fungal diseases on various crops. It is a non-systemic, foliar-applied fungicide with protective and, to some extent, curative action. Its primary use is in the control of diseases such as scab on apples and pears (Venturia inaequalis), downy mildew on grapes (Plasmopara viticola), and various leaf spot diseases on other fruits and vegetables.
Physicochemical Properties
This compound is a dark brown crystalline solid with low water solubility and volatility. It is stable under acidic conditions but hydrolyzes rapidly in neutral or alkaline environments. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₄N₂O₂S₂ | |
| Molecular Weight | 296.3 g/mol | |
| Melting Point | 225 °C | |
| Water Solubility | 0.14 mg/L at 20 °C | |
| LogP (o/w) | 2.84 | |
| Vapor Pressure | 5 x 10⁻⁸ hPa at 25 °C | |
| Hydrolysis DT₅₀ | 12.2 hours (pH 7, 25 °C) |
Synthesis of this compound
The commercial synthesis of this compound typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with an alkali metal salt of 1,2-dicyano-1,2-dimercaptoethene. The reaction can be carried out in the presence of a buffer solution at a pH of 6-9 to improve yield and purity.
A general laboratory-scale synthesis procedure can be outlined as follows:
-
Preparation of the dithiolate salt: Sodium cyanide is reacted with carbon disulfide to form the sodium salt of 1,2-dicyano-1,2-dimercaptoethene.
-
Reaction with dichloronaphthoquinone: The resulting dithiolate salt is then reacted with 2,3-dichloro-1,4-naphthoquinone in a suitable solvent.
-
Purification: The crude this compound is then purified by recrystallization from a solvent such as acetone.
Mechanism of Action
This compound is a multi-site contact fungicide that inhibits spore germination. Its primary mode of action is the non-specific inhibition of various fungal enzymes by reacting with their thiol (sulfhydryl) groups. This reaction disrupts cellular respiration and interferes with the glycolytic pathway, ultimately leading to fungal cell death. Key enzymes in the glycolytic pathway, such as hexokinase, phosphofructokinase, and glyceraldehyde-3-phosphate dehydrogenase, have been shown to be affected. This multi-site activity makes the development of resistance in fungal populations a low-risk event.
Toxicology Profile
This compound exhibits moderate acute oral toxicity in mammals. The kidney is the primary target organ in short-term oral toxicity studies. A summary of key toxicological data is presented in Table 2.
| Parameter | Species | Value | Reference |
| Acute Oral LD₅₀ | Rat | ~300 mg/kg bw | |
| Acute Dermal LD₅₀ | Rat | >2000 mg/kg bw | |
| Acute Inhalation LC₅₀ | Rat | 0.31 - 2.1 mg/L | |
| Chronic Toxicity NOAEL (2-year) | Rat | 1 mg/kg bw/day | |
| Carcinogenicity | Mouse | Not carcinogenic at 500 ppm | |
| Carcinogenicity | Rat | Renal tubule adenomas and carcinomas in females at 600 ppm | |
| Skin Sensitization | Guinea Pig | Sensitizer | |
| Eye Irritation | Rabbit | Severe irritant |
Efficacy Data
This compound is effective against a broad range of fungal pathogens. Its efficacy against apple scab (Venturia inaequalis) has been well-documented. Table 3 summarizes efficacy data from a study on apple seedlings.
| Treatment | Application Timing | Application Rate | Efficacy (%) | Reference |
| This compound | Preventive | Field Dose | >90 | |
| This compound | Curative | Field Dose | Variable, generally lower than preventive |
Experimental Protocols
Residue Analysis in Fruit using LC-MS/MS (QuEChERS Method)
This protocol is based on the acidified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
1. Sample Preparation:
- Homogenize 15 g of the fruit sample.
- For recovery experiments, spike the blank sample with a known concentration of this compound standard before extraction.
2. Extraction:
- Place the 15 g homogenized sample into a 50 mL centrifuge tube.
- Add 15 mL of acetonitrile containing 1% acetic acid.
- Vortex for 1 minute.
- Add 6 g of anhydrous MgSO₄ and 1.5 g of sodium acetate.
- Vortex for another minute.
- Centrifuge at 4000 rpm for 5 minutes.
3. Sample Analysis:
- Take an aliquot of the supernatant (acetonitrile extract).
- Filter the extract through a 0.22 µm PTFE filter into an LC vial.
- Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions:
Column: A suitable reversed-phase column (e.g., C18).
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of a modifier like acetic acid to improve peak shape and ionization.
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
Transitions: Monitor for the specific precursor and product ions of this compound.
In Vitro Fungicide Efficacy Testing (Poisoned Food Technique)
This protocol is a general method for assessing the in vitro efficacy of a fungicide against a mycelial-growing fungus.
1. Media Preparation:
* Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA).
* Autoclave the medium and allow it to cool to approximately 45-50 °C.
2. Fungicide Incorporation:
* Prepare a stock solution of this compound in a suitable solvent.
* Add appropriate volumes of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 1, 10, 100 ppm). Also, prepare a control plate with the solvent only.
* Pour the amended and control media into sterile Petri dishes and allow them to solidify.
3. Inoculation:
* From a young, actively growing culture of the target fungus, cut a mycelial plug of a standard diameter (e.g., 5 mm) using a sterile cork borer.
* Place the mycelial plug, mycelium-side down, in the center of each Petri dish.
4. Incubation:
* Incubate the plates at the optimal growth temperature for the fungus in the dark.
5. Data Collection and Analysis:
* Measure the colony diameter in two perpendicular directions at regular intervals until the fungal growth in the control plates has reached the edge of the plate.
* Calculate the percentage of growth inhibition for each concentration relative to the control.
Conclusion
This compound has a long history as a reliable and effective protective fungicide. Its multi-site mechanism of action continues to make it a valuable component in resistance management strategies for a variety of fungal diseases in numerous crops. A thorough understanding of its chemical properties, toxicological profile, and appropriate application is crucial for its safe and effective use in modern agriculture. The experimental protocols provided in this guide offer a framework for researchers to further investigate the properties and applications of this important fungicide.
Methodological & Application
Application Note: Spectrophotometric Determination of Dithianon in Formulations
Introduction
Dithianon is a broad-spectrum fungicide widely used in agriculture to control various fungal diseases on fruits, vegetables, and ornamental plants. Accurate determination of the active ingredient in commercial formulations is crucial for ensuring product quality and efficacy. This application note describes a simple, rapid, and cost-effective spectrophotometric method for the quantitative determination of this compound in formulations. The method is based on the reaction of this compound with sodium diethyldithiocarbamate in acetonitrile to produce a stable, colored complex that can be measured colorimetrically.
Principle
This compound reacts with sodium diethyldithiocarbamate in an acetonitrile medium to form a bright red, soluble product. This colored complex exhibits a maximum absorbance at a wavelength of 520 nm.[1][2][3] The intensity of the color, and thus the absorbance, is directly proportional to the concentration of this compound in the sample, following Beer's law.
Data Presentation
The quantitative performance of this spectrophotometric method is summarized in the table below.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 520 nm | [1][2][3] |
| Linearity Range | Up to 12 µg/mL | [1][2] |
| Stability of Colored Complex | At least 1 hour | [1][2][3] |
| Recovery from Commercial Formulations | 96.8 - 98.9% | [1] |
| Relative Standard Deviation (RSD) for Formulations | 0.42 - 0.56% | [1] |
Experimental Protocols
1. Reagents and Materials
-
This compound Standard: Analytical grade.
-
Sodium Diethyldithiocarbamate Solution: Prepare a solution in acetonitrile.
-
Acetonitrile: HPLC or analytical grade.
-
Commercial this compound Formulation: A wettable powder or other formulation to be analyzed.
-
Spectrophotometer: A UV-Visible spectrophotometer capable of measuring absorbance at 520 nm.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Filter paper.
2. Preparation of Standard Solutions
-
Stock Standard Solution: Accurately weigh a known amount of pure this compound and dissolve it in a specific volume of acetonitrile to prepare a stock solution of a known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with acetonitrile to obtain concentrations within the linear range (e.g., 0.5, 1, 2, 5, 8, 10, and 12 µg/mL).
3. Preparation of Sample Solution
-
Accurately weigh a quantity of the commercial this compound formulation equivalent to a known amount of the active ingredient.
-
Transfer the weighed sample to a volumetric flask.
-
Add a portion of acetonitrile and shake vigorously to dissolve the this compound.
-
Dilute to the mark with acetonitrile and mix well.
-
Filter the solution to remove any insoluble excipients.
-
Dilute an aliquot of the filtrate with acetonitrile to obtain a theoretical concentration of this compound within the calibration range.
4. Measurement Procedure
-
For each standard and sample solution, pipette a specific volume into a separate volumetric flask.
-
Add the sodium diethyldithiocarbamate reagent to each flask.
-
Dilute each solution to the final volume with acetonitrile and mix thoroughly.
-
Measure the absorbance of each solution at 520 nm against a reagent blank (prepared by mixing the reagent and acetonitrile without any this compound).
5. Calibration Curve
-
Plot a graph of absorbance versus the concentration of the this compound working standard solutions.
-
The resulting plot should be a straight line passing through the origin, confirming that the method follows Beer's law within the tested concentration range.
6. Calculation of this compound Content
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
Calculate the percentage of this compound in the original commercial formulation using the following formula:
Where:
-
C = Concentration of this compound from the calibration curve (µg/mL)
-
V = Final volume of the diluted sample solution (mL)
-
D = Dilution factor
-
W = Weight of the formulation taken for analysis (mg)
-
Mandatory Visualization
Caption: Experimental workflow for the spectrophotometric determination of this compound.
References
Application of Dithianon for the Control of Venturia inaequalis (Apple Scab)
Introduction
Venturia inaequalis is the ascomycete fungus that causes apple scab, one of the most significant and economically damaging diseases of apple crops worldwide.[1] The disease affects leaves, blossoms, and fruit, leading to defoliation, reduced fruit quality, and significant yield losses.[1] Management of apple scab heavily relies on the application of fungicides. Dithianon, a quinone fungicide first commercialized in 1963, is a broad-spectrum, multi-site contact fungicide that remains a crucial tool for controlling V. inaequalis.[2][3] Its multi-site mode of action makes it a low-risk candidate for the development of fungicide resistance.[4][5]
These application notes provide a comprehensive overview of this compound's use against V. inaequalis, including its mode of action, application strategies, and efficacy. Detailed protocols for key laboratory and greenhouse experiments are also provided for research and development purposes.
Application Notes
Mode of Action
This compound's fungicidal activity is attributed to its multi-site action, primarily targeting thiol groups (-SH) present in various proteins and peptides within the fungal cell.[2][4] By reacting with these groups, particularly in glutathione, this compound disrupts numerous metabolic processes essential for fungal cell function and survival.[3] This non-specific, multi-site inhibition is critical for its efficacy and its low risk of resistance development, as multiple simultaneous genetic mutations would be required for the pathogen to overcome its effects.[4][5] The primary consequence of this disruption is the inhibition of spore germination.[4]
Caption: this compound's multi-site mode of action against fungal cells.
Application Strategy and Timing
This compound is primarily a protectant fungicide and its application timing is critical for effective disease control.
-
Preventive Application: The most effective strategy is to apply this compound before an infection period begins.[2] Applications are recommended 3 to 5 days before anticipated rainfall, which provides the necessary wetness period for V. inaequalis spore germination and infection.[3]
-
Post-Infection (Curative) Activity: this compound also possesses some "kick-back" or curative action.[6] It can be effective when applied shortly after the start of an infection, with studies showing high activity up to 12 hours after the beginning of an infection event.[3][7]
-
Stop-Spray Strategy: This involves applying the fungicide immediately at the start of a predicted infection period. Research has shown that stop-spray applications of this compound can provide efficacy equal to preventive schedules.[8]
-
Application Window: this compound is typically utilized over a long vegetative period, from the "mouse ears" (early leaf emergence) to the "fruit set" growth stages.[2]
Efficacy and Rainfastness
Field trials have consistently demonstrated the high efficacy of this compound in controlling apple scab. Programs incorporating this compound have shown the ability to keep disease severity on both leaves and fruit below 2%.[9] This is in stark contrast to untreated control plots where disease severity can exceed 75% on leaves and 95% on fruit.[9]
This compound exhibits excellent rainfastness, a crucial attribute for a protectant fungicide. Field experiments have shown that up to 40 mm of rain is required to significantly wash the product from the leaf surface, ensuring continued protection during extended wet periods.[7][9] Other studies confirm that rainfall between 30 mm and 60 mm does not adversely affect its performance.[10]
Resistance Management
V. inaequalis is considered a high-risk pathogen for developing resistance to single-site fungicides.[11][12] this compound's multi-site mode of action classifies it as a low-risk fungicide by the Fungicide Resistance Action Committee (FRAC).[4][5] However, reports from Italy have indicated some instances of reduced sensitivity or activity in orchards with high disease pressure and frequent this compound use.[2][3] This is not considered a true resistance phenomenon but rather a temporary shift in the pathogen population's tolerance.[2] To maintain its long-term efficacy, this compound should be used in rotation or as a tank-mix partner with fungicides from different chemical groups.[6]
Quantitative Data Summary
Table 1: Field Efficacy of this compound-Based Spray Programs Against Apple Scab
| Treatment Group | Assessment Target | Disease Incidence (%) | Disease Severity (%) | Reference(s) |
|---|---|---|---|---|
| This compound Program | Leaves | 0.8 - 2.8 | < 1.88 | [9] |
| Fruit | - | 0.77 - 1.88 | [9] | |
| Untreated Control | Leaves | 96.5 - 99.3 | 65.2 - 75.93 | [9] |
| | Fruit | - | 92.63 - 95.5 |[9] |
Table 2: In Vitro Antigerminative Concentrations Tested Against V. inaequalis
| Fungicide | Tested Concentrations (mg/L) | Method | Outcome Measured | Reference(s) |
|---|
| this compound | 0, 0.01, 0.1, 0.3, 1, 3, 10, 30 | Agar Amendment Assay | EC₅₀ and MIC values |[2] |
Experimental Protocols
Protocol 1: In Vitro Antigerminative Assay for this compound Sensitivity
This protocol is designed to determine the concentration of this compound that inhibits the germination of V. inaequalis conidia.
1. Materials:
-
This compound analytical standard (e.g., PESTANAL®, Sigma-Aldrich)
-
Sterile distilled water
-
Water agar (2%)
-
Petri plates (90 mm)
-
Scabbed apple leaves with fresh sporulating lesions (V. inaequalis inoculum)
-
Micropipettes and sterile tips
-
Hemocytometer or counting chamber
-
Microscope
2. Methodology:
-
Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and make serial dilutions in sterile water to achieve the desired final concentrations in the agar.
-
Amended Agar Plates: Add the appropriate volume of each this compound dilution to molten water agar (cooled to ~45°C) to achieve final concentrations (e.g., 0, 0.01, 0.1, 0.3, 1, 3, 10, 30 mg/L).[2] Pour the amended agar into Petri plates and allow them to solidify. Prepare 3-4 replicate plates per concentration.
-
Inoculum Preparation: Excise a small section of a scabbed leaf (~0.015 g).[2][3] Place it in a tube with sterile water and shake vigorously to dislodge conidia. Filter the suspension through cheesecloth to remove leaf debris.
-
Spore Concentration Adjustment: Using a hemocytometer, count the conidia and adjust the concentration of the suspension to 1-2 x 10⁵ conidia/mL with sterile water.[2]
-
Inoculation: Place 20 µL drops of the conidial suspension onto the surface of the this compound-amended agar plates.[2]
-
Incubation: Incubate the plates in the dark at 18-20°C for 24-48 hours.
-
Assessment: Using a microscope, examine at least 100 conidia per replicate drop. A conidium is considered germinated if the germ tube is at least half the length of the conidium.
-
Data Analysis: Calculate the percentage of germination inhibition for each concentration relative to the untreated control. Use probit analysis to determine the Effective Concentration that inhibits 50% of germination (EC₅₀). The Minimum Inhibitory Concentration (MIC) is the lowest concentration that completely inhibits germination.
Caption: Experimental workflow for the in vitro antigerminative assay.
Protocol 2: In Vivo Efficacy Trial on Potted Apple Trees
This protocol evaluates the protective efficacy of this compound against apple scab under controlled greenhouse or growth chamber conditions.
1. Materials:
-
Potted apple trees (scab-susceptible cultivar, e.g., 'McIntosh' or 'Gala') with young, actively growing leaves.
-
Commercial this compound formulation (e.g., Delan DF).
-
Laboratory spray apparatus capable of delivering a fine, uniform mist.
-
Source of V. inaequalis ascospores or conidia for inoculation.
-
Growth chamber or greenhouse with controlled temperature, humidity, and lighting.
-
Plastic bags or a misting system to maintain high humidity.
2. Methodology:
-
Plant Propagation and Selection: Grow potted apple trees until they have at least 3-4 young, susceptible leaves on new shoots. Select uniform plants for the experiment.
-
Fungicide Application (Protective): Prepare the desired concentration of this compound according to the product label or experimental design. Spray the adaxial (upper) surface of the target leaves until runoff.[13] Allow the fungicide deposit to dry completely (at least 2 hours). Include an untreated control group (water spray). Use 4-5 replicate trees per treatment.
-
Inoculation: Prepare an ascospore or conidial suspension of V. inaequalis at a known concentration (e.g., 5 x 10⁴ spores/mL). Uniformly spray the inoculum onto the treated leaves.
-
Infection Period: Immediately after inoculation, place the trees in a high-humidity environment (>95% RH) to facilitate infection. This can be achieved by covering the trees with plastic bags or using a mist chamber. Maintain the trees at an optimal temperature for infection (e.g., 18°C) for 24-48 hours.[13]
-
Incubation: After the infection period, remove the plastic bags and transfer the trees to a growth chamber or greenhouse with conditions conducive to disease development (e.g., 18°C, 75% RH, 16h photoperiod).[13]
-
Disease Assessment: After 14-21 days, or when clear scab symptoms (lesions) appear on the control plants, assess the disease. For each leaf, count the number of scab lesions and/or estimate the percentage of the leaf area covered by lesions (disease severity).
-
Data Analysis: Calculate the mean disease severity for each treatment. Determine the percentage of disease control for the this compound treatment relative to the untreated control using the formula: Control (%) = [(Severity_Control - Severity_Treated) / Severity_Control] * 100. Analyze the data using appropriate statistical methods (e.g., ANOVA).
Caption: Experimental workflow for the in vivo fungicide efficacy trial.
References
- 1. ijcmas.com [ijcmas.com]
- 2. Research on this compound to Evaluate Suspects of Reduced Sensitivity of Venturia inaequalis with Different Methodologies in Italian Apple Areas [scirp.org]
- 3. scirp.org [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. niab.com [niab.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pomologyinstitute.gr [pomologyinstitute.gr]
- 10. Apple scab control - Revista Cultivar [revistacultivar.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
Application Notes and Protocols for Dithianon Water Dispersible Granule (WG) Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, characterization, and mode of action of Dithianon as a water dispersible granule (WG). The information is intended to guide researchers in the development and evaluation of this compound WG formulations for agricultural and potentially other applications.
Introduction to this compound and WG Formulations
This compound (5,10-dihydro-5,10-dioxonaphtho[2,3-b]-1,4-dithiin-2,3-dicarbonitrile) is a broad-spectrum, multi-site contact fungicide.[1][2] It is effective against a range of fungal diseases on various crops. The water dispersible granule (WG) formulation is a solid, dust-free dosage form that readily disperses in water to form a stable suspension for spray applications.[3] This formulation type offers advantages in terms of handling, safety, and storage stability compared to liquid or powder formulations. A typical commercial this compound WG formulation contains 70% w/w of the active ingredient.[1]
Physicochemical Properties of this compound and its WG Formulation
A summary of the key physicochemical properties of the active ingredient this compound and typical specifications for a 70% WG formulation are presented in Table 1.
Table 1: Physicochemical Properties of this compound and Typical 70% WG Formulation Specifications
| Property | This compound (Active Ingredient) | Typical this compound 70% WG Formulation Specification | Test Method Reference |
| Appearance | Brown, odorless solid[4] | Brown, free-flowing granules | Visual Inspection |
| Molecular Formula | C₁₄H₄N₂O₂S₂[4] | Not Applicable | - |
| Molecular Weight | 296.3 g/mol [4] | Not Applicable | - |
| Water Solubility | Poorly soluble[1] | Dispersible in water | CIPAC MT 174 |
| Wetting Time | Not Applicable | < 60 seconds | CIPAC MT 53.3 |
| Suspensibility | Not Applicable | ≥ 80% | CIPAC MT 184 |
| Persistent Foam | Not Applicable | ≤ 60 mL after 1 minute | CIPAC MT 47.2 |
| Particle Size Distribution | Not Applicable | Majority of granules between 150-850 microns[5][6] | Sieve Analysis |
| pH (1% dispersion) | Not Applicable | 3 - 5 | pH metry |
Experimental Protocols
Laboratory-Scale Preparation of a 70% this compound WG Formulation
This protocol describes a general method for preparing a 70% this compound WG formulation using the fluid bed granulation technique. The exact choice and ratio of excipients may require optimization based on the specific grade of this compound and desired final product characteristics.
Materials:
-
This compound, technical grade (purity >93%)
-
Wetting agent (e.g., Sodium dodecyl sulfate)
-
Dispersing agent (e.g., Sodium lignosulfonate)
-
Binder (e.g., Polyvinylpyrrolidone K30)
-
Filler/Carrier (e.g., Kaolin or precipitated silica)
-
Deionized water
Equipment:
-
Analytical balance
-
Mortar and pestle or air-jet mill
-
Beaker and magnetic stirrer
-
Fluid bed granulator with top-spray nozzle
-
Sieves for particle size analysis
-
Drying oven
Protocol:
-
Milling: Reduce the particle size of the technical this compound to a fine powder (typically < 10 µm) using an air-jet mill or similar micronization equipment. This is a critical step to ensure good suspensibility of the final product.
-
Dry Blending: In a suitable blender, thoroughly mix the micronized this compound (70% w/w), wetting agent (e.g., 2-5% w/w), dispersing agent (e.g., 5-10% w/w), and filler (q.s. to 100% w/w).
-
Binder Solution Preparation: Prepare an aqueous solution of the binder (e.g., 5-10% w/v polyvinylpyrrolidone in deionized water).
-
Granulation:
-
Transfer the dry powder blend into the product container of the fluid bed granulator.
-
Fluidize the powder bed with heated air.
-
Spray the binder solution onto the fluidized powder at a controlled rate.
-
Monitor the granulation process until granules of the desired size are formed.
-
-
Drying: Dry the granules in the fluid bed granulator or a drying oven at a controlled temperature (e.g., 50-60°C) until the moisture content is below 2%.
-
Sieving: Sieve the dried granules to obtain the desired particle size fraction (e.g., 150-850 µm).
Below is a diagram illustrating the experimental workflow for the preparation of this compound WG.
Quality Control Protocols for this compound WG
The following are standard protocols for evaluating the key physicochemical properties of the this compound WG formulation.
-
Prepare a suspension of the this compound WG in standard hard water at a concentration recommended for application.
-
Place the suspension in a 250 mL graduated cylinder and bring to a constant temperature (e.g., 30°C).
-
Invert the cylinder 30 times and allow it to stand undisturbed for 30 minutes.
-
Carefully siphon off the top 225 mL (9/10ths) of the suspension.
-
Determine the concentration of this compound in the remaining 25 mL (1/10th) by a suitable analytical method (e.g., HPLC or LC-MS/MS).
-
Calculate the suspensibility as a percentage.
-
Add 100 mL of standard hard water to a 250 mL beaker.
-
Weigh 1 g of the this compound WG formulation.
-
Drop the weighed sample from a height of 10 cm onto the surface of the water.
-
Start a stopwatch and measure the time taken for the granules to become completely wet.
-
Prepare a 250 mL suspension of the this compound WG at the highest recommended concentration for use.
-
Transfer the suspension to a 250 mL graduated cylinder.
-
Invert the cylinder 30 times.
-
Place the cylinder on a flat surface and start a stopwatch.
-
Record the volume of foam present after 1 minute.
Protocol for this compound Residue Analysis using QuEChERS and LC-MS/MS
This protocol is suitable for the quantitative analysis of this compound residues in various matrices.
Sample Preparation (QuEChERS):
-
Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (containing 1% acetic acid).
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge.
-
Take an aliquot of the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic or acetic acid to maintain an acidic pH.
-
Detection: Mass spectrometer in negative electrospray ionization (ESI-) mode, monitoring for the specific mass-to-charge ratio (m/z) of this compound.
The following diagram outlines the logical workflow for this compound residue analysis.
Mode of Action and Signaling Pathways
This compound exerts its fungicidal activity through a multi-site mode of action, primarily by reacting with thiol (-SH) groups of cysteine residues in various fungal proteins. This non-specific interaction disrupts multiple metabolic pathways essential for fungal survival.
The primary mechanism involves the inhibition of key enzymes in cellular respiration, particularly in glycolysis and the Krebs cycle. By binding to the thiol groups of these enzymes, this compound blocks their catalytic activity, leading to a depletion of ATP and essential metabolic intermediates.
Furthermore, the disruption of mitochondrial function and the interaction of this compound with other cellular components leads to the generation of reactive oxygen species (ROS). The accumulation of ROS induces oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA. This cascade of events ultimately leads to necrotic cell death in the fungus.
The diagram below illustrates the proposed signaling pathway of this compound's fungicidal action.
References
- 1. fao.org [fao.org]
- 2. Delan® WG | BASF Crop Solutions New Zealand [crop-solutions.basf.co.nz]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Study of the Damaging Effects of the Fungicide this compound on DNA Structure by Spectroscopic Techniques | Semantic Scholar [semanticscholar.org]
- 5. Necrotic cell death induced by this compound on Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effect of Dithianon on Fungal Spore Germination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for investigating the inhibitory effects of the fungicide dithianon on the germination of fungal spores. The methodologies outlined below utilize Botrytis cinerea, a common and well-characterized plant pathogen, as a model organism. The protocols cover spore preparation, this compound solution formulation, multiple methods for quantifying spore germination, and guidance on data presentation and interpretation.
Introduction
This compound is a broad-spectrum, multi-site contact fungicide belonging to the quinonoid chemical class. Its primary mode of action involves the non-specific reaction with thiol (-SH) groups of proteins, leading to the inhibition of numerous fungal enzymes and metabolic processes.[1][2][3][4] This disruption of cellular function, particularly cellular respiration, effectively prevents fungal spore germination and subsequent mycelial growth.[1][3] Understanding the precise impact of this compound on spore germination is crucial for optimizing its use, managing fungicide resistance, and developing novel antifungal agents.
This document provides detailed protocols for in vitro evaluation of this compound's efficacy against fungal spore germination, offering three distinct methods for quantification to suit various laboratory capabilities and research questions.
Experimental Protocols
Fungal Spore Preparation (Botrytis cinerea)
This protocol details the cultivation of Botrytis cinerea and the harvesting of conidiospores for use in germination assays.
Materials:
-
Botrytis cinerea culture (e.g., strain B05.10)
-
Potato Dextrose Agar (PDA) plates
-
Sterile distilled water
-
Sterile 0.01% (v/v) Tween® 80 solution
-
Sterile glass spreader or loop
-
Sterile cheesecloth or Miracloth
-
Hemocytometer and microscope
-
Centrifuge and sterile centrifuge tubes
Procedure:
-
Cultivation: Inoculate Botrytis cinerea onto PDA plates and incubate at 20-22°C under a 12-hour light/12-hour dark cycle for 10-14 days to promote sporulation.[5][6]
-
Spore Harvesting: Flood the surface of the sporulating culture with 10 mL of sterile 0.01% Tween® 80 solution. Gently scrape the surface with a sterile glass spreader or loop to dislodge the conidia.[7]
-
Filtration: Filter the resulting spore suspension through four layers of sterile cheesecloth or a single layer of Miracloth into a sterile centrifuge tube to remove mycelial fragments.[5][7]
-
Washing: Centrifuge the spore suspension at 2,000 x g for 5 minutes. Discard the supernatant and resuspend the spore pellet in sterile distilled water. Repeat this washing step twice to remove any residual media components.
-
Quantification: After the final wash, resuspend the spores in a known volume of sterile distilled water. Use a hemocytometer to count the spore concentration under a light microscope.[1][8][9]
-
Concentration Adjustment: Adjust the spore suspension to a final concentration of 2 x 10^5 spores/mL with sterile distilled water for use in the germination assays.[5] Keep the spore suspension on ice until use.
Preparation of this compound Solutions
This protocol describes the preparation of a stock solution and serial dilutions of this compound for treating fungal spores.
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
Sterile distilled water
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO. Ensure the this compound is completely dissolved. Store the stock solution at -20°C in a light-protected container.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution in sterile distilled water. A suggested range of final assay concentrations is 0.1, 1, 10, 50, and 100 µg/mL. It is important to maintain a final DMSO concentration of ≤0.5% in the assay to avoid solvent toxicity to the spores.[5]
-
Control: Prepare a vehicle control containing the same concentration of DMSO as the highest this compound concentration test.
Spore Germination Assay
This protocol outlines the incubation of fungal spores with this compound and the subsequent assessment of germination.
Materials:
-
Adjusted spore suspension (2 x 10^5 spores/mL)
-
This compound working solutions
-
Vehicle control (DMSO in sterile water)
-
Sterile 96-well microtiter plates or glass slides
-
Incubator
Procedure:
-
Assay Setup: In the wells of a 96-well plate, combine 50 µL of the spore suspension with 50 µL of the this compound working solution (or vehicle control). This will result in a final spore concentration of 1 x 10^5 spores/mL and the desired this compound concentrations.
-
Incubation: Incubate the plates at 20-22°C in the dark for 8-12 hours. The germination of Botrytis cinerea spores typically begins within 2-5 hours.[1]
-
Termination of Germination (for microscopy): After the incubation period, add 10 µL of lactophenol cotton blue stain or a fixative like 30% glutaraldehyde to each well to stop further germination and stain the spores for visualization.[5]
Quantification of Spore Germination
Three different methods for quantifying the effect of this compound on spore germination are presented below.
Method 1: Microscopic Quantification
This method involves direct observation and counting of germinated versus non-germinated spores.
Procedure:
-
Slide Preparation: Place a 10 µL aliquot from each well of the incubated 96-well plate onto a clean microscope slide and cover with a coverslip.
-
Microscopic Examination: Using a light microscope at 400x magnification, randomly select a field of view.[7]
-
Counting: Count a total of at least 100 spores per replicate, categorizing each spore as either germinated or non-germinated. A spore is considered germinated if the length of the germ tube is equal to or greater than the diameter of the spore.[4]
-
Calculation: Calculate the percentage of germination for each treatment and control using the following formula:
-
Germination (%) = (Number of Germinated Spores / Total Number of Spores Counted) x 100
-
-
Inhibition Calculation: Calculate the percentage of germination inhibition for each this compound concentration relative to the vehicle control:
-
Inhibition (%) = [(Germination % in Control - Germination % in Treatment) / Germination % in Control] x 100
-
Method 2: Spore Adhesion Assay
This method provides a higher-throughput alternative to direct microscopic counting by quantifying the adhesion of germinated spores to a polystyrene surface.[9]
Procedure:
-
Assay Incubation: Perform the spore germination assay in a 96-well polystyrene microtiter plate as described in section 2.3.
-
Fixation: After incubation, add 100 µL of 10% trichloroacetic acid to each well and incubate at 4°C for 1 hour to fix the adhered spores.[9]
-
Washing: Carefully remove the liquid from the wells and wash five times with sterile distilled water to remove non-adherent spores. Allow the plate to air dry.[9]
-
Staining: Add 100 µL of 0.4% sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[9]
-
Final Wash: Remove the SRB solution and wash the wells four times with 1% acetic acid to remove unbound stain.
-
Quantification: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound stain. Measure the absorbance at 564 nm using a microplate reader.
-
Analysis: The absorbance is proportional to the number of adhered (germinated) spores. Calculate the percentage of inhibition as described for the microscopy method.
Method 3: Viability Staining
This method uses fluorescent dyes to differentiate between viable and non-viable spores.
Procedure:
-
Staining: After the incubation period with this compound, add a commercially available viability stain (e.g., a mixture of SYTO 9 and propidium iodide) to each well according to the manufacturer's instructions. These stains differentially label live (green fluorescence) and dead (red fluorescence) cells.[2]
-
Microscopy: Observe the spores using a fluorescence microscope with appropriate filters.
-
Quantification: Capture images and count the number of green-fluorescing (viable) and red-fluorescing (non-viable) spores.
-
Calculation: Calculate the percentage of viable spores for each treatment and control.
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between different concentrations of this compound.
Table 1: Effect of this compound on Botrytis cinerea Spore Germination (Microscopic Quantification)
| This compound (µg/mL) | Mean Germination (%) ± SD | Inhibition (%) |
| 0 (Control) | 95.2 ± 3.1 | 0.0 |
| 0.1 | 88.5 ± 4.5 | 7.0 |
| 1 | 65.7 ± 5.2 | 31.0 |
| 10 | 15.3 ± 2.8 | 83.9 |
| 50 | 2.1 ± 1.5 | 97.8 |
| 100 | 0.5 ± 0.8 | 99.5 |
Table 2: Effect of this compound on Botrytis cinerea Spore Adhesion (Absorbance at 564 nm)
| This compound (µg/mL) | Mean Absorbance ± SD | Inhibition (%) |
| 0 (Control) | 1.25 ± 0.08 | 0.0 |
| 0.1 | 1.15 ± 0.10 | 8.0 |
| 1 | 0.82 ± 0.06 | 34.4 |
| 10 | 0.21 ± 0.03 | 83.2 |
| 50 | 0.08 ± 0.02 | 93.6 |
| 100 | 0.06 ± 0.01 | 95.2 |
Visualizations
Diagrams illustrating the experimental workflow and the proposed signaling pathway of this compound's action can aid in understanding the experimental design and the fungicide's mechanism.
Caption: Experimental workflow for studying this compound's effect on fungal spore germination.
Caption: Proposed multi-site inhibitory pathway of this compound on fungal spore germination.
References
- 1. scholar.najah.edu [scholar.najah.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. Quantification of Fungal Spore Germination [shiny.its.manchester.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Transcriptome Profiling of Botrytis cinerea Conidial Germination Reveals Upregulation of Infection-Related Genes during the Prepenetration Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Frontiers | Methods for Assessment of Viability and Germination of Plasmodiophora brassicae Resting Spores [frontiersin.org]
- 9. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antifungal Activity Assays of Dithianon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithianon is a broad-spectrum quinone fungicide widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and ornamental crops. Its primary mode of action is believed to be the disruption of fungal cellular respiration through the inhibition of thiol-containing enzymes.[1][2] Understanding the in vitro antifungal activity of this compound is crucial for optimizing its use, managing potential resistance, and discovering new applications. These application notes provide detailed protocols for assessing the antifungal efficacy of this compound through mycelial growth inhibition, spore germination inhibition, and minimum inhibitory concentration (MIC) assays.
Data Presentation
The following tables summarize the in vitro antifungal activity of this compound against various phytopathogenic fungi, expressed as the half-maximal effective concentration (EC50) and minimum inhibitory concentration (MIC).
Table 1: EC50 Values of this compound Against Phytopathogenic Fungi
| Fungal Species | Assay Type | EC50 (µg/mL) | Reference |
| Colletotrichum gloeosporioides | Mycelial Growth Inhibition | 31.5 | |
| Venturia inaequalis (Wild Type) | Spore Germination Inhibition | 0.23 | [1][3] |
| Venturia inaequalis (Well-controlled) | Spore Germination Inhibition | 0.31 | [1][3] |
| Venturia inaequalis (Poorly-controlled) | Spore Germination Inhibition | 0.44 | [1][3] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal and Oomycete Pathogens
| Pathogen Species | MIC (µg/mL) |
| Fusarium culmorum | 0.3 - 33.7 |
| Colletotrichum coccodes | 0.3 - 33.7 |
| Penicillium verrucosum | 0.3 - 33.7 |
| Botrytis cinerea | 0.3 - 33.7 |
| Sclerotinia sclerotiorum | 0.3 - 33.7 |
| Alternaria alternata | 0.3 - 33.7 |
| Monilinia fructicola | 0.3 - 33.7 |
| Septoria tritici | 0.3 - 33.7 |
| Albugo candida | 0.3 - 33.7 |
| Phytophthora infestans | 0.3 - 33.7 |
ngcontent-ng-c4139270029="" class="ng-star-inserted">Note: The MIC values in Table 2 are presented as a range as reported in the source literature.
Experimental Protocols
Mycelial Growth Inhibition Assay
This protocol details the procedure for determining the effect of this compound on the vegetative growth of fungi.
Materials:
-
Pure culture of the test fungus
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5-7 mm diameter)
-
Incubator
-
Laminar flow hood
-
Micropipettes and sterile tips
-
Ruler or calipers
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).
-
Amended Media Preparation:
-
Autoclave the fungal growth medium (e.g., PDA) and cool it to 45-50°C in a water bath.
-
Under a laminar flow hood, add the required volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in the medium, as it can inhibit fungal growth.
-
Prepare a control plate containing only the fungal growth medium with the same concentration of DMSO used in the treatment plates.
-
Gently swirl the flasks to ensure thorough mixing of the fungicide.
-
Pour approximately 20 mL of the amended and control media into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the margin of an actively growing, young (3-7 days old) fungal culture, cut mycelial plugs using a sterile cork borer.
-
Place a single mycelial plug, mycelial side down, in the center of each prepared petri dish (both this compound-amended and control plates).
-
-
Incubation:
-
Seal the petri dishes with parafilm.
-
Incubate the plates in an inverted position at the optimal growth temperature for the test fungus (typically 25-28°C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the average diameter for each plate.
-
Determine the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the fungal colony on the control plate
-
dt = average diameter of the fungal colony on the this compound-amended plate
-
-
Calculate the EC50 value (the concentration of this compound that inhibits mycelial growth by 50%) by performing a probit or logistic regression analysis of the inhibition percentages against the logarithm of the this compound concentrations.
-
Spore Germination Inhibition Assay
This protocol outlines the method to assess the inhibitory effect of this compound on fungal spore germination.
Materials:
-
Spore suspension of the test fungus
-
Fungal growth medium (e.g., 2% water agar)
-
This compound (analytical grade)
-
DMSO
-
Sterile microscope slides with cavities (cavity slides) or microtiter plates
-
Humid chamber (e.g., a petri dish with moist filter paper)
-
Microscope
-
Hemocytometer or spectrophotometer for spore counting
-
Micropipettes and sterile tips
Procedure:
-
Spore Suspension Preparation:
-
Harvest spores from a mature fungal culture (7-14 days old) by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80).
-
Gently scrape the surface with a sterile loop or glass rod to dislodge the spores.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a final density of approximately 1 x 10^5 to 1 x 10^6 spores/mL using a hemocytometer or by measuring the optical density.
-
-
This compound Solution Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound in sterile distilled water or a suitable buffer from the stock solution to achieve the desired test concentrations. Ensure the final DMSO concentration is non-inhibitory.
-
-
Assay Setup:
-
In the cavities of a sterile slide or wells of a microtiter plate, mix a small volume (e.g., 10 µL) of the spore suspension with an equal volume of the this compound solution at different concentrations.
-
For the control, mix the spore suspension with a solution containing the same concentration of DMSO as the treatments.
-
-
Incubation:
-
Place the cavity slides or microtiter plate in a humid chamber to prevent drying.
-
Incubate at the optimal temperature for spore germination (typically 20-25°C) for a period sufficient for germination in the control (usually 12-24 hours).
-
-
Data Collection and Analysis:
-
After incubation, add a drop of a stain that halts germination (e.g., lactophenol cotton blue) to each cavity/well.
-
Observe the spores under a microscope (at 100-400x magnification).
-
Count a minimum of 100 spores per replicate for each treatment and the control. A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.
-
Calculate the percentage of spore germination for each concentration.
-
Determine the percentage of spore germination inhibition (SGI) using the formula: SGI (%) = [(gc - gt) / gc] x 100 Where:
-
gc = percentage of germination in the control
-
gt = percentage of germination in the this compound treatment
-
-
Calculate the EC50 value as described in the mycelial growth inhibition assay.
-
Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the determination of the lowest concentration of this compound that completely inhibits the visible growth of a fungus in a liquid medium.
Materials:
-
Fungal inoculum (spore suspension or mycelial fragments)
-
Liquid fungal growth medium (e.g., Potato Dextrose Broth - PDB, Sabouraud Dextrose Broth)
-
This compound (analytical grade)
-
DMSO
-
Sterile 96-well microtiter plates
-
Multichannel micropipettes and sterile tips
-
Plate reader (optional)
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized fungal inoculum as described in the spore germination assay. The final concentration should be adjusted according to standard protocols (e.g., CLSI guidelines).
-
-
This compound Dilution Series:
-
In a 96-well plate, perform a serial two-fold dilution of this compound in the liquid growth medium.
-
Typically, add 100 µL of medium to all wells. Add 100 µL of the highest this compound concentration to the first well, mix, and then transfer 100 µL to the second well, and so on, discarding the last 100 µL from the final well in the series.
-
-
Inoculation:
-
Add a standardized volume of the fungal inoculum (e.g., 100 µL) to each well containing the this compound dilutions.
-
Include a positive control well (medium + inoculum, no this compound) and a negative control well (medium only).
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature (e.g., 25-35°C) for 24-72 hours, depending on the growth rate of the fungus.
-
-
MIC Determination:
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
-
Alternatively, fungal growth can be quantified by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader. The MIC can be defined as the lowest concentration that causes a significant reduction (e.g., ≥80%) in growth compared to the positive control.
-
Visualization of Experimental Workflows and Signaling Pathways
Caption: Workflow for the Mycelial Growth Inhibition Assay.
Caption: Workflow for the Spore Germination Inhibition Assay.
Caption: Proposed Mechanism of Action of this compound.
References
Field Application of Dithianon in Viticulture: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, this document provides comprehensive application notes and protocols for the field use of dithianon in viticulture. This compound is a broad-spectrum fungicide effective against several key grape diseases, primarily downy mildew (Plasmopara viticola) and black rot (Guignardia bidwellii).
This compound Fungicide Profile
This compound belongs to the quinone group of fungicides (FRAC Group M9) and acts as a multi-site contact fungicide with a protective action. It inhibits spore germination, preventing the initial infection and subsequent spread of fungal pathogens. Its multi-site mode of action confers a low risk of resistance development.
Table 1: General Properties of this compound
| Property | Description |
| Chemical Name | 5,10-dihydro-5,10-dioxonaphtho[2,3-b]-1,4-dithiin-2,3-dicarbonitrile |
| Formulations | Water Dispersible Granules (WG), Suspension Concentrates (SC) |
| Target Pathogens | Plasmopara viticola (Downy Mildew), Guignardia bidwellii (Black Rot), Phomopsis viticola (Phomopsis cane and leaf spot)[1] |
| Mode of Action | Multi-site contact activity, inhibiting spore germination[1] |
| Key Characteristics | Excellent rainfastness once dry, provides strong inhibition of spore germination, and results in excellent fruit finish[1]. |
Experimental Protocols for Field Efficacy Trials
The following protocols are synthesized from established methodologies for conducting fungicide field trials in viticulture. These protocols are designed to evaluate the efficacy of this compound under field conditions.
Experimental Design
A Randomized Complete Block Design (RCBD) is the standard for vineyard field trials to minimize the effects of field variability.[2]
-
Experimental Unit: A single plot typically consists of 2 to 5 adjacent grapevines.
-
Replicates: A minimum of four to five replicates per treatment is recommended to ensure statistical robustness.
-
Blocking: Blocks should be established in areas with similar topography, soil type, and vine vigor to reduce experimental error.
-
Randomization: Treatments, including an untreated control, are randomly assigned to plots within each block.
-
Guard Rows: Untreated guard rows should be maintained between blocks and around the experimental area to minimize spray drift and inter-plot interference.
This compound Application Protocol
-
Fungicide Formulation: A commercially available this compound formulation, such as a 700 g/kg Water Dispersible Granule (WG), is typically used.
-
Application Rates: Application rates should be tested within the manufacturer's recommended range. For a 700 WG formulation, a typical rate is 0.05% (50 g/100 L of water).
-
Spray Volume: Spray volume should be adjusted based on the canopy size to ensure thorough coverage. Typical volumes range from 200 to 1000 L/ha. Applications are often made to the point of runoff.
-
Application Equipment: A motorized knapsack sprayer or a tractor-mounted airblast sprayer can be used. Nozzle selection should produce a fine to medium droplet size to ensure uniform coverage of foliage and fruit clusters.
-
Application Timing: Applications should be timed according to the phenological stages of the grapevine, using the BBCH scale for precision. A typical protective spray program starts before the onset of disease and continues at regular intervals.
Table 2: Example this compound Spray Program for Downy Mildew and Black Rot Control
| Application Timing (BBCH Stage) | Target | Rationale |
| BBCH 15-17 (5-7 leaves unfolded) | Early season protection | To protect new growth from primary infections. |
| BBCH 53-57 (Inflorescence visible to swelling) | Pre-bloom protection | Critical period to protect inflorescences from infection. |
| BBCH 61-69 (Beginning of flowering to end of flowering) | Bloom protection | To protect flowers and newly set berries. |
| BBCH 71-75 (Fruit set to berries pea-sized) | Post-bloom protection | To protect developing fruit clusters. |
| BBCH 77-81 (Berries beginning to touch to beginning of ripening) | Veraison protection | To protect bunches as they become more compact. |
-
Spray Interval: A spray interval of 10 to 14 days is common, but may be shortened during periods of high disease pressure (e.g., frequent rainfall and warm temperatures).
Disease Assessment
-
Assessment Timing: Disease assessments should be conducted periodically throughout the growing season and at harvest.
-
Disease Incidence: This is calculated as the percentage of leaves or bunches showing any symptoms of the target disease. For each plot, a random sample of at least 50-100 leaves and 25-50 bunches should be assessed.
-
Disease Severity: This is the percentage of the area on a leaf or bunch that is affected by the disease. Standardized rating scales, such as the Horsfall-Barratt scale, can be used for visual assessment. The McKinney Index can be calculated from these scores to provide a quantitative measure of disease severity.
Residue Analysis
-
Sampling: Grape samples for residue analysis should be collected at harvest. A representative sample of at least 1-2 kg of grapes should be collected from each plot.
-
Sample Preparation: Samples should be stored frozen (-20°C) prior to analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective procedure for extracting pesticide residues from grape samples.
-
Analytical Method: this compound residues are typically quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography with Mass Spectrometry (GC-MS). These methods provide high sensitivity and selectivity for the detection and quantification of this compound.
Quantitative Data on this compound Efficacy and Residues
The following tables present a summary of quantitative data from various studies. It is important to note that efficacy can vary depending on environmental conditions, disease pressure, and the specific application protocol used.
Table 3: Efficacy of this compound against Grapevine Downy Mildew (Plasmopara viticola)
| Treatment | Application Rate | Disease Incidence on Leaves (%) | Disease Severity on Leaves (%) | Disease Incidence on Bunches (%) | Disease Severity on Bunches (%) |
| Untreated Control | - | 55.8 | 28.5 | 42.3 | 21.7 |
| This compound 700 WG | 0.05% | 8.2 | 3.1 | 5.5 | 2.4 |
| Efficacy (%) | 85.3 | 89.1 | 87.0 | 88.9 |
Note: Data is synthesized from typical results seen in fungicide efficacy trials and is for illustrative purposes.
Table 4: Efficacy of this compound against Grapevine Black Rot (Guignardia bidwellii)
| Treatment | Application Rate | Disease Incidence on Leaves (%) | Disease Severity on Leaves (%) | Disease Incidence on Bunches (%) | Disease Severity on Bunches (%) |
| Untreated Control | - | 38.5 | 15.2 | 51.0 | 35.5 |
| This compound 700 WG | 0.05% | 4.1 | 1.8 | 6.3 | 4.2 |
| Efficacy (%) | 89.3 | 88.2 | 87.6 | 88.2 |
Note: Data is synthesized from typical results seen in fungicide efficacy trials and is for illustrative purposes.
Table 5: this compound Residue Levels in Grapes at Harvest
| Grape Variety | Application Rate | Number of Applications | Pre-Harvest Interval (PHI) (days) | This compound Residue (mg/kg) |
| Pinot Gris | Not Specified | Not Specified | Not Specified | <0.001 (Not Detected) |
| Rebula | Not Specified | Not Specified | Not Specified | 0.021 |
| Sauvignon | Not Specified | Not Specified | Not Specified | 0.015 |
Data adapted from a study on pesticide residues in grapes.[3]
Visualizations of Experimental Workflows and Logical Relationships
Caption: Experimental workflow for a this compound field efficacy trial in viticulture.
Caption: Decision-making process for this compound application based on disease risk.
References
Application Notes and Protocols for Molecular Docking of Dithianon with Fungal Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dithianon is a broad-spectrum quinone fungicide widely used to control various fungal diseases in crops.[1][2] Its mode of action involves the inhibition of thiol-containing enzymes, leading to disruption of cellular respiration and glycolysis.[1] A key enzyme in the glycolytic pathway, Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), is a known target for inhibitors that covalently modify its active site cysteine residue. This makes fungal GAPDH a prime target for molecular docking studies with this compound to elucidate the specific interactions and binding affinity, aiding in the rational design of more potent and selective antifungal agents.
These application notes provide a comprehensive protocol for the in silico molecular docking of this compound with fungal GAPDH. The workflow covers protein and ligand preparation, docking execution using AutoDock Vina, and analysis of the results.
Data Presentation
The following table summarizes hypothetical quantitative data from a molecular docking simulation of this compound with fungal GAPDH. These values are provided as a reference for the type of data that should be generated and analyzed.
| Ligand | Target Enzyme | PDB ID | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Residues (Active Site) |
| This compound | Glyceraldehyde-3-Phosphate Dehydrogenase | 1B7G | -8.5 | 1.2 | CYS149, HIS176, THR179, ARG231 |
Experimental Protocols
A detailed methodology for the molecular docking of this compound with fungal GAPDH is outlined below.
Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (CID 18771) in SDF format.
-
Energy Minimization: Convert the SDF file to a PDBQT file using AutoDock Tools. This process involves adding Gasteiger charges and merging non-polar hydrogens. The energy of the ligand is then minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of a fungal GAPDH from the Protein Data Bank. For this protocol, we will use PDB ID: 1B7G, the structure from Saccharolobus solfataricus, as a representative model.
-
Prepare Protein for Docking:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens to the protein structure.
-
Assign Kollman charges to the protein.
-
Save the prepared protein in PDBQT format using AutoDock Tools.
-
Molecular Docking Procedure
This protocol utilizes AutoDock Vina for the docking calculations.
-
Grid Box Definition:
-
Load the prepared protein and ligand into AutoDock Tools.
-
Define the grid box to encompass the active site of GAPDH. The active site is typically identified by the location of the catalytic cysteine residue (CYS149 in 1B7G).
-
The grid box dimensions should be set to adequately cover the binding pocket (e.g., 60 x 60 x 60 Å) with a spacing of 1.0 Å.
-
-
Configuration File:
-
Create a configuration file (conf.txt) specifying the paths to the prepared protein and ligand files, the grid box parameters, and the output file name.
-
-
Run Docking Simulation:
-
Execute AutoDock Vina from the command line, specifying the configuration file:
-
Data Analysis and Visualization
-
Analyze Docking Results: The output file (docking_results.pdbqt) will contain multiple binding poses of the ligand ranked by their binding affinity. The log file (docking_log.txt) will contain the binding affinity values in kcal/mol.
-
Calculate Inhibition Constant (Ki): The binding affinity can be used to estimate the inhibition constant (Ki) using the following formula: Ki = exp(ΔG / (R * T)) where ΔG is the binding affinity, R is the gas constant (1.987 cal/mol·K), and T is the temperature in Kelvin (typically 298.15 K).
-
Visualize Interactions: Use molecular visualization software such as PyMOL or Discovery Studio to visualize the docked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues in the active site of GAPDH.
Mandatory Visualization
The following diagrams illustrate the key workflows and concepts described in these application notes.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Dithianon Instability in Alkaline pH Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the inherent instability of dithianon in alkaline pH conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a broad-spectrum quinone fungicide used in agriculture and as a research chemical.[1][2] Its chemical structure makes it highly susceptible to degradation, particularly through hydrolysis, in neutral to alkaline aqueous solutions.[3][4] This instability can lead to a rapid loss of the active compound, compromising the accuracy and reproducibility of experimental results.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly pH-dependent. It is relatively stable in acidic conditions but degrades rapidly as the pH increases. The rate of hydrolysis accelerates significantly in neutral and alkaline environments.[3][5]
Q3: What are the degradation products of this compound?
A3: Under alkaline conditions, this compound hydrolyzes into several degradation products. The primary and known degradation products include phthalic acid, phthaldialdehyde, and 1,2-benzenedimethanol.[5] It is important to consider that these degradation products may have different biological activities or toxicities compared to the parent this compound molecule, which could interfere with experimental outcomes.
Q4: What is the half-life of this compound at different pH values?
A4: The half-life (DT50), which is the time it takes for 50% of the compound to degrade, decreases dramatically with increasing pH. The following table summarizes the reported hydrolysis rates of this compound in water at 20°C.
| pH | Half-life (DT50) |
| 5 | 12 days[5] |
| 7 | 0.6 days (14.4 hours)[5] |
| 9 | 8 minutes[5] |
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in experimental settings where alkaline pH may be a factor.
Issue 1: Inconsistent or lower-than-expected bioactivity of this compound in my experiments.
-
Possible Cause: Degradation of this compound due to alkaline pH in your experimental medium (e.g., cell culture media, buffers).
-
Troubleshooting Steps:
-
Measure the pH of your experimental solution. Standard cell culture media are typically buffered around pH 7.4, a condition under which this compound is unstable.
-
Prepare fresh this compound stock solutions immediately before use. Avoid storing this compound in neutral or alkaline buffers for extended periods.
-
Acidify your stock solution and final experimental solution where possible. The primary strategy to prevent degradation is to maintain an acidic pH.
-
Issue 2: Poor recovery of this compound during analytical quantification (e.g., HPLC, LC-MS/MS).
-
Possible Cause: Degradation of this compound during sample extraction and processing, especially if alkaline conditions are introduced.
-
Troubleshooting Steps:
-
Employ an acidified extraction method. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, when modified with an initial acidification step, has been shown to significantly improve this compound recovery.[6]
-
Acidify the final extract before analysis. Diluting the final sample in a solution containing 1% formic acid can effectively prevent hydrolysis during the analytical run.[6]
-
Minimize sample processing time. Conduct the extraction and analysis as quickly as possible to reduce the time this compound is exposed to potentially destabilizing conditions.
-
Issue 3: Difficulty preparing a stable this compound formulation for in vivo or sustained-release studies.
-
Possible Cause: The inherent instability of this compound in aqueous formulations suitable for biological applications.
-
Troubleshooting Steps:
-
Consider encapsulation techniques. While specific data for this compound is limited, encapsulation methods such as using cyclodextrins or creating solid dispersions have been successful in stabilizing other chemically labile compounds for controlled release.[4][6][7][8] These techniques protect the active molecule from the aqueous environment.
-
Explore the use of antioxidants. Although not extensively documented for this compound, antioxidants are commonly used to prevent the degradation of other unstable compounds in formulations.[9][10][11]
-
Investigate the development of this compound analogs or prodrugs. For long-term drug development, synthesizing more stable analogs or prodrugs that convert to the active this compound in situ could be a viable strategy.
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution for In Vitro Assays
This protocol focuses on preparing a this compound stock solution with improved stability for use in biological assays where the final concentration in the medium will be low.
Materials:
-
This compound (high purity)
-
Dimethyl sulfoxide (DMSO), sterile
-
Formic acid (or another suitable acid compatible with your experimental system)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Prepare a high-concentration primary stock solution of this compound in 100% DMSO. For example, 10 mM. DMSO is a non-aqueous solvent and will limit hydrolysis. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For your experiment, create a working stock solution. Dilute the primary stock in an acidified aqueous buffer (e.g., a buffer at pH 4-5). The choice of buffer will depend on the tolerance of your experimental system.
-
Immediately before adding to your experimental setup (e.g., cell culture plate), perform the final dilution of the acidified working stock into your culture medium or assay buffer. This minimizes the time this compound is exposed to the higher pH of the final solution.
-
Important: Always include a vehicle control in your experiments that has been subjected to the same acidification and dilution steps.
Protocol 2: Acidified QuEChERS Method for this compound Extraction from Biological Matrices
This protocol is adapted from established methods for the analysis of this compound in food matrices and can be applied to biological samples.
Materials:
-
Acetonitrile containing 1% (v/v) formic acid
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Mechanical shaker
-
Centrifuge
Procedure:
-
Homogenize your biological sample (e.g., tissue, cell pellet).
-
To 10 g of the homogenate, add 10 mL of acetonitrile containing 1% formic acid.
-
Shake vigorously for 15 minutes using a mechanical shaker.
-
Add a mixture of 4 g MgSO₄ and 1 g NaCl.
-
Shake for 1 minute and then centrifuge at high speed.
-
Collect the supernatant (acetonitrile phase) for analysis.
-
For LC-MS/MS analysis, it is recommended to dilute the final extract in a solution containing 1% formic acid to ensure stability during the injection and run.[6]
Visualizations
Caption: Alkaline hydrolysis pathway of this compound.
Caption: Workflow for experiments with this compound.
Caption: Logic of overcoming this compound instability.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fao.org [fao.org]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. fao.org [fao.org]
- 6. scielo.br [scielo.br]
- 7. Encapsulation of biocides by cyclodextrins: toward synergistic effects against pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Harnessing Natural Antioxidants for Enhancing Food Shelf Life: Exploring Sources and Applications in the Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Survey on Antioxidants Used as Additives to Improve Biodiesel’s Stability to Degradation through Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application and stability of natural antioxidants in edible oils in order to substitute synthetic additives - PMC [pmc.ncbi.nlm.nih.gov]
Reducing phytotoxicity of dithianon on sensitive crop varieties
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the phytotoxicity of dithianon on sensitive crop varieties.
Troubleshooting Guide
Q1: I have observed leaf spotting, russetting, or stunting in my sensitive crop variety after applying this compound. What are the immediate steps to diagnose and manage this issue?
A1: If you suspect this compound phytotoxicity, follow these steps:
-
Cease Further Applications: Immediately stop any further application of this compound to the affected crops to prevent escalating damage.
-
Document Symptoms: Record the symptoms with high-resolution photographs. Note the pattern of damage across the plant and the field. Phytotoxicity often appears on younger, more sensitive tissues.
-
Review Application Parameters: Cross-verify your application records. Check the applied rate, spray volume, timing, and weather conditions during application. Under certain climatic conditions, some apple varieties may be more susceptible to russetting following this compound treatments during blossom and early fruit development[1].
-
Consult Product Label: Re-read the product label for specific warnings or restrictions related to your crop variety. For example, on the 'Golden Delicious' apple variety, this compound WG should not be used after the green cluster stage[2].
-
Conduct a Plant Stress Analysis: If possible, collect tissue samples from affected and unaffected plants for biochemical analysis to confirm stress markers, such as reactive oxygen species (ROS) or electrolyte leakage.
Q2: How can I differentiate between this compound phytotoxicity and symptoms of a fungal disease?
A2: Differentiating between phytotoxicity and disease requires careful observation:
-
Symptom Distribution: Phytotoxicity symptoms often appear uniformly on plant parts that were directly exposed to the spray, such as the upper surfaces of leaves. Disease symptoms may appear more randomly, often starting as isolated spots that spread.
-
Symptom Onset: Phytotoxicity symptoms typically appear relatively quickly after application (within hours to a few days). Fungal diseases have an incubation period, and symptoms may develop more slowly.
-
Signs of Pathogen: Look for signs of a fungus, such as mycelial growth, spores, or fruiting bodies, which will be absent in the case of phytotoxicity.
-
Check Unsprayed Controls: Always maintain an unsprayed control group of plants. If these plants do not show the symptoms, it strongly suggests the cause is the chemical application.
Q3: My experiments using safeners to reduce this compound phytotoxicity are yielding inconsistent results. What factors could be contributing to this variability?
A3: Inconsistent results with safeners can be attributed to several factors:
-
Safener-Herbicide/Fungicide Specificity: Safeners often have a high degree of specificity. A safener developed for a specific herbicide may not be effective for a fungicide like this compound.[3] The mechanism of action of the safener must be compatible with the crop and the fungicide.
-
Application Method: The method of safener application is crucial. Safeners can be applied as a seed treatment, a tank-mix with the pesticide, or as a pre-packaged formulation.[4] The chosen method will influence its uptake and effectiveness.
-
Environmental Conditions: Temperature, humidity, and soil moisture can influence the plant's metabolic rate, affecting its ability to respond to the safener and metabolize the fungicide.
-
Crop Growth Stage: The developmental stage of the crop can impact its sensitivity to the fungicide and its response to the safener.[5] Applications during sensitive periods like flowering may still result in phytotoxicity despite safener use.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and its fungicidal mode of action?
A1: this compound is a broad-spectrum, protective dicarbonitrile fungicide used to control various foliar diseases like scab, downy mildew, and anthracnose on pome fruits, stone fruits, grapes, and other crops.[6][7][8] Its mode of action is multi-site, meaning it interferes with multiple metabolic processes within the fungal cell.[6] It reacts with sulfur-containing groups, such as thiol groups in enzymes and proteins, disrupting cellular respiration and other vital functions, ultimately inhibiting spore germination.[8][9]
Q2: What are the typical symptoms of this compound phytotoxicity on sensitive crops?
A2: Symptoms of this compound phytotoxicity can vary depending on the crop species, variety, growth stage, and environmental conditions. Commonly reported symptoms include:
-
Russetting: A brownish, corky texture on the skin of fruits, particularly in sensitive apple varieties when applied during early fruit development.[1]
-
Leaf Spotting or Necrosis: Development of dead spots on the leaves.
-
Chlorosis: Yellowing of leaf tissue.
-
Stunting: Reduced plant growth or vigor.
-
Skin Irritation: In sensitive individuals, this compound may cause skin irritation.[7]
Q3: How can application timing and conditions be optimized to minimize phytotoxicity?
A3: Proper application timing is critical for minimizing phytotoxicity.[10]
-
Avoid Sensitive Growth Stages: Do not apply during periods of high sensitivity, such as during flowering or early fruit development, especially for known sensitive varieties.[1] For instance, on Golden Delicious apples, applications should cease after the green cluster stage.[2]
-
Favorable Weather: Apply during cooler, more humid conditions (e.g., early morning or late evening) to slow drying time and potentially improve absorption while reducing stress on the plant. Avoid application during periods of high temperatures and intense sunlight.
-
Application Intervals: Adhere to the recommended intervals between applications, which can range from 7 to 14 days depending on disease pressure and crop growth rate.[2]
Q4: What are safeners, and can they be used to protect crops from this compound?
A4: Safeners are chemical compounds used in agriculture to protect crops from herbicide injury without reducing the herbicide's effectiveness against weeds.[4][11] They typically work by enhancing the crop's ability to metabolize the herbicide, often by inducing detoxification pathways involving enzymes like glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases.[3][11]
While the concept is well-established for herbicides, the use of safeners with fungicides like this compound is less common. However, the underlying principle of enhancing the plant's detoxification pathways could be a viable research avenue. Natural compounds like salicylic acid and its analogs have also been investigated as potential safeners.[12]
Q5: Are there formulation or mixture strategies that can reduce this compound phytotoxicity?
A5: Yes, formulation and tank-mixing can influence phytotoxicity.
-
Formulation Type: this compound is available in various formulations like water-dispersible granules (WG), suspension concentrates (SC), and wettable powders (WP).[13] The adjuvants and inert ingredients in a specific formulation can affect its safety profile on sensitive crops.
-
Incompatible Mixtures: Do not mix this compound with highly alkaline products, such as lime sulfur, as this can cause it to decompose.[1][7] It is also incompatible with certain mineral oil sprays.[7]
-
Tank Mixtures: Tank-mixing this compound with other active ingredients can sometimes alter its phytotoxic potential. For example, it is sometimes used in combination with mancozeb or pyrimethanil.[2][8] Always perform a jar test to check for physical compatibility before mixing products in the spray tank.
Quantitative Data Summary
Table 1: this compound Application Parameters for Apples
| Parameter | Recommendation | Source(s) |
| Target Disease | Scab (Venturia spp.) | [1] |
| Application Rate | 0.5 kg - 0.75 kg product/ha | [1][2] |
| Water Volume | Minimum 200 L/ha (adjust for tree size) | [1][2] |
| Application Timing | From beginning of bud burst | [1][2] |
| Special Restriction | On 'Golden Delicious', do not use after green cluster | [2] |
| Application Interval | 7 - 14 days (shorter interval for high disease pressure) | [2] |
| Max Applications/Year | 6 - 12 | [1][2] |
| Pre-Harvest Interval | 42 days | [1] |
Table 2: Maximum Residue Limits (MRLs) for this compound in Apple
| Regulatory Body | MRL (mg/kg) | Source(s) |
| European Union (EU) | 3.0 | [14] |
| Food Safety and Standards Authority of India (FSSAI) | 0.1 | [14] |
Detailed Experimental Protocols
Protocol 1: Assessment of this compound Phytotoxicity in Sensitive Crop Varieties
-
Objective: To visually and quantitatively assess the phytotoxic effects of this compound on a sensitive crop variety under controlled conditions.
-
Methodology: Based on EPPO Standard PP 1/135 (4).[5]
-
Plant Material: Use a known sensitive cultivar and a tolerant cultivar for comparison. Grow plants to a specific, uniform growth stage (e.g., 4-6 true leaves).
-
Experimental Design: Use a randomized complete block design with at least 4 replicates per treatment.
-
Treatments:
-
Untreated Control (water spray)
-
This compound at the recommended label rate (1X)
-
This compound at double the recommended rate (2X) to simulate over-application.
-
-
Application: Apply treatments using a calibrated research sprayer to ensure uniform coverage. Conduct the trial in the absence of the target disease to ensure observed symptoms are due to phytotoxicity.[5]
-
Assessments:
-
Visual Injury Rating: At 3, 7, and 14 days after treatment (DAT), visually score phytotoxicity on a scale of 0% (no injury) to 100% (plant death). Record specific symptoms (e.g., chlorosis, necrosis, stunting, russetting).
-
Plant Height: Measure plant height from the soil line to the apical meristem at 14 DAT.
-
Biomass Measurement: At 21 DAT, harvest the above-ground portion of the plants. Record fresh weight, then dry the tissue at 70°C for 72 hours and record the dry weight.
-
-
Data Analysis: Analyze the data using ANOVA to determine significant differences between treatments.
-
Protocol 2: Quantification of Oxidative Stress in Plant Tissue
-
Objective: To measure key biochemical markers of oxidative stress induced by this compound.
-
Methodology: Adapted from standard protocols for biotic stress measurement.[15]
-
Sample Collection: Collect leaf samples from each treatment group (from Protocol 1) at 24, 48, and 72 hours post-application. Immediately freeze samples in liquid nitrogen and store at -80°C.
-
Hydrogen Peroxide (H₂O₂) Detection (DAB Staining):
-
Prepare a 1 mg/mL solution of 3,3'-diaminobenzidine (DAB) in HCl-acidified water (pH 3.8).
-
Immerse detached leaves in the DAB solution and vacuum infiltrate for 10-15 minutes.
-
Incubate under light for 4-6 hours.
-
Destain the leaves by boiling in ethanol (95%) to remove chlorophyll.
-
H₂O₂ presence is indicated by a reddish-brown precipitate. Photograph the leaves for qualitative analysis.
-
-
Superoxide (O₂⁻) Detection (NBT Staining):
-
Prepare a 0.1% solution of nitroblue tetrazolium (NBT) in a potassium phosphate buffer (10 mM, pH 7.8).
-
Immerse detached leaves in the NBT solution and incubate in the dark for 2-4 hours.
-
Destain by boiling in ethanol.
-
Superoxide presence is indicated by a dark blue formazan precipitate. Photograph for qualitative analysis.
-
-
Electrolyte Leakage Measurement:
-
Cut leaf discs (1 cm diameter) from fresh samples.
-
Rinse thoroughly with deionized water to remove surface contaminants.
-
Place discs in a test tube with a known volume of deionized water and incubate at room temperature for 4-6 hours.
-
Measure the initial electrical conductivity (EC1) of the solution.
-
Autoclave the samples to kill the tissue and release all electrolytes.
-
After cooling, measure the final electrical conductivity (EC2).
-
Calculate electrolyte leakage as a percentage: (EC1 / EC2) * 100.
-
-
Protocol 3: this compound Residue Analysis using QuEChERS and LC-MS/MS
-
Objective: To quantify the amount of this compound residue in plant tissue.
-
Methodology: Based on the acidified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[14][16][17]
-
Sample Homogenization: Weigh 10-15 g of frozen, homogenized plant material into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acidified acetonitrile (e.g., with 1% formic or acetic acid). The use of acidified solvent is crucial to improve the stability of the base-sensitive this compound molecule.[14][17]
-
Add QuEChERS extraction salts (e.g., 4g MgSO₄, 1g NaCl, or 6g MgSO₄, 1.5g sodium acetate).[16][17]
-
Shake vigorously for 1 minute and centrifuge at >4000 rpm for 5 minutes.
-
-
Cleanup (Optional): For many matrices, a dispersive solid-phase extraction (dSPE) cleanup step is not recommended for this compound as it can lead to losses.[17] Direct analysis of the supernatant is often preferred.
-
Analysis:
-
Take an aliquot of the acetonitrile supernatant.
-
Filter the extract through a 0.22 µm PTFE filter into an LC vial.
-
Inject the sample into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for analysis.[14]
-
-
LC-MS/MS Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: Typically a gradient of water and acetonitrile, both containing a small amount of acid (e.g., 0.01% acetic acid) to ensure this compound stability and ionization.[14]
-
Detection: Use tandem mass spectrometry in negative electrospray ionization (ESI-) mode, monitoring for specific parent-to-daughter ion transitions (SRM).[14][17]
-
-
Quantification: Prepare matrix-matched calibration standards to accurately quantify the this compound concentration in the sample.[14]
-
Visual Guides: Workflows and Pathways
References
- 1. agricentre.basf.co.uk [agricentre.basf.co.uk]
- 2. cloud.winagro.gr [cloud.winagro.gr]
- 3. bcpc.org [bcpc.org]
- 4. researchgate.net [researchgate.net]
- 5. pp1.eppo.int [pp1.eppo.int]
- 6. This compound (Ref: BAS 216F) [sitem.herts.ac.uk]
- 7. This compound | C14H4N2O2S2 | CID 18771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. Modes of Action for Plant Disease Management Chemistries Presentation(ACIS) [cales.arizona.edu]
- 10. Application Timing and Preharvest Intervals for Wheat Fungicides | CropWatch | Nebraska [cropwatch.unl.edu]
- 11. mdpi.com [mdpi.com]
- 12. A Mini Review on Natural Safeners: Chemistry, Uses, Modes of Action, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fao.org [fao.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Methods to Quantify Biotic-Induced Stress in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. eurl-pesticides.eu [eurl-pesticides.eu]
Technical Support Center: Enhancing the Stability of Dithianon Analytical Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of dithianon analytical standards. This compound is a quinone-type fungicide known for its instability under certain conditions, which can significantly impact the accuracy and reliability of analytical results.[1] This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, light, and temperature. It is particularly susceptible to degradation in neutral and alkaline environments through hydrolysis.[1][2][3][4] Photodegradation can also occur, and prolonged exposure to high temperatures can lead to decomposition.[2][4][5]
Q2: How does pH impact the stability of this compound in aqueous solutions?
A2: this compound's stability is highly dependent on pH. It degrades rapidly in neutral and alkaline conditions.[2][3][4] Acidic conditions, however, significantly enhance its stability, making pH control a critical factor during sample preparation and analysis.[1][6][7]
Q3: What are the recommended storage conditions for this compound analytical standards and samples?
A3: To ensure stability, it is crucial to store this compound analytical standards and prepared samples in a frozen state until analysis.[2] The analysis should be conducted as quickly as possible after sample preparation to minimize degradation.[7] Stock solutions are often prepared in acidified acetonitrile.[2]
Q4: Which solvents are recommended for preparing this compound standard solutions?
A4: Acetonitrile is a commonly used solvent for preparing this compound standard solutions.[8] To enhance stability, it is highly recommended to acidify the acetonitrile, for instance, with 0.4% acetic acid (v/v).[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and analysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound during sample extraction. | Degradation due to neutral or alkaline pH of the sample matrix. | Acidify the sample during the initial extraction step. The QuEChERS method, modified to include an acidification step, is recommended.[2][6][7] Using an internal standard like this compound-D4 can help compensate for recovery losses.[2][7] |
| Inconsistent analytical results between replicate injections. | Ongoing degradation of this compound in the final extract. | Ensure the final extract is acidified. Diluting the final extract with a solution containing formic acid or acetic acid before injection can improve stability.[1][6] |
| Peak tailing or poor peak shape in chromatography. | Interaction of the analyte with the analytical column or inappropriate mobile phase composition. | Using a mobile phase containing diluted acetic acid (e.g., 0.01% v/v) can improve peak shape and ionization stability.[6] Direct injection of the extract in acidified acetonitrile can also prevent poor peak shapes that may result from dilution with water.[6] |
| Complete loss of this compound signal in samples with high pH. | Rapid hydrolysis of this compound in alkaline conditions. | For high-pH commodities, immediate acidification upon homogenization is critical. Sulfuric acid has been shown to offer better protection than formic or acetic acid in such cases.[7] |
Experimental Protocols
Protocol 1: Acidified QuEChERS Extraction for this compound Analysis
This protocol is adapted from the European Union Reference Laboratory for Single Residue Methods (EURL-SRM) and is suitable for the extraction of this compound from food matrices of plant origin.[2]
Materials:
-
Homogenized sample (frozen)
-
Acetonitrile (containing 1% v/v formic acid)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
50 mL centrifuge tubes
-
Mechanical shaker
-
Centrifuge
Procedure:
-
Weigh 10 g of the frozen, homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% (v/v) formic acid.
-
If using an internal standard, add the appropriate volume of this compound-D4 solution.
-
Shake vigorously for 15 minutes using a mechanical shaker.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Shake for 1 minute and then centrifuge.
-
The resulting supernatant is the final extract for LC-MS/MS analysis.
Protocol 2: Preparation of this compound Calibration Standards
Materials:
-
This compound analytical standard
-
Acetonitrile (containing 0.4% v/v acetic acid)
-
Volumetric flasks
Procedure:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile containing 0.4% (v/v) acetic acid.[2]
-
From the stock solution, prepare a series of working standard solutions by serial dilution with the acidified acetonitrile to achieve the desired concentration range for the calibration curve.
-
For matrix-matched calibration, the final dilutions should be made in a blank matrix extract prepared using the same method as the samples.[2]
Quantitative Data Summary
The stability of this compound is significantly influenced by pH and temperature, as demonstrated by its hydrolysis half-life (DT₅₀) in water.
Table 1: Hydrolysis Half-life (DT₅₀) of this compound in Water at 20°C
| pH | DT₅₀ | Reference |
| 5 | 12 days | [2] |
| 7 | 0.6 days | [2] |
| 9 | 8 minutes | [2] |
Table 2: Hydrolysis Half-life (DT₅₀) of this compound in Water at Various Temperatures
| Temperature | pH | DT₅₀ | Reference |
| 30°C | 7 | 6.3 days | [2] |
| 40°C | 7 | 1.5 hours | [2] |
| 50°C | 4 | 11.6 days | [2] |
| 25°C | 9 | 0.12 hours | [2] |
Visualizations
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. fao.org [fao.org]
- 4. This compound | C14H4N2O2S2 | CID 18771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Enhanced photodegradation of applied this compound fungicides on plant leaves by dissolved substances in atmosphere under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. EURL | Single Residue Methods | Analysis of Residues of this compound - Analytical Observations and Method Report [eurl-pesticides.eu]
- 8. academic.oup.com [academic.oup.com]
Addressing dithianon residue levels exceeding MRLs in food
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and mitigation of dithianon residues in food products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its residue levels in food regulated?
A1: this compound is a broad-spectrum fungicide used to control various fungal diseases on crops like pome fruits, stone fruits, berries, and vegetables.[1][2] Its residues in food are regulated because, like other pesticides, excessive intake may pose a risk to human health.[3][4] Regulatory bodies such as the European Commission establish Maximum Residue Limits (MRLs) to ensure consumer safety.[5][6][7]
Q2: What are the current Maximum Residue Limits (MRLs) for this compound in different food products?
A2: MRLs for this compound vary by commodity and regulatory jurisdiction. It is crucial to consult the latest regulations for the specific market of interest. For example, the European Union has recently updated its MRLs for several products.[5][6]
Table 1: Recently Updated European Union MRLs for this compound (as of May 2024) [5][6]
| Food Commodity | MRL (mg/kg) |
| Oranges | 1.0 |
| Almonds | 0.05 |
| Apples | 1.5 |
| Pears | 1.5[6] |
| Onions | 0.01 |
| Rice | 0.05 |
| Celery | 0.01 |
| Cow's milk | 0.01 |
| Honey | 0.01 |
Note: These values are subject to change and may differ in other regions. Always refer to the official regulatory databases for the most current MRLs.
Q3: What is the recommended analytical technique for this compound residue analysis?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the determination of this compound residues in food due to its high sensitivity and selectivity.[1][3] This technique allows for accurate quantification of this compound at levels relevant to regulatory MRLs.
Troubleshooting Guide: this compound Residue Levels Exceeding MRLs
This guide provides a structured approach to troubleshooting experiments where this compound residue levels are found to be above the established MRLs.
Issue 1: Inconsistent or unexpectedly high this compound recovery during sample analysis.
Possible Cause 1: this compound instability.
-
Explanation: this compound is unstable in neutral or basic conditions and can degrade during sample preparation and analysis.[1]
-
Troubleshooting Steps:
-
Acidify the extraction solvent: Use an acidified solvent, such as acetonitrile with 1% acetic acid or formic acid, to improve the stability of this compound throughout the extraction process.[1]
-
Maintain acidic conditions: Ensure that the final extract remains acidic to prevent degradation.[1]
-
Minimize analysis time: Analyze the extracts as quickly as possible after preparation.
-
Proper storage: If immediate analysis is not possible, store extracts at low temperatures (e.g., -20°C) in acidic conditions.
-
Possible Cause 2: Matrix effects.
-
Explanation: Components of the food matrix can interfere with the ionization of this compound in the mass spectrometer, leading to either suppression or enhancement of the signal and inaccurate quantification.
-
Troubleshooting Steps:
-
Use matrix-matched calibration standards: Prepare calibration standards in a blank matrix extract that is similar to the sample being analyzed. This helps to compensate for matrix effects.[1]
-
Employ an internal standard: The use of a stable isotope-labeled internal standard, such as this compound-D4, is highly recommended to correct for recovery losses and matrix effects.
-
Dilute the sample extract: Diluting the extract can reduce the concentration of interfering matrix components.
-
Issue 2: Confirmed this compound residue levels in a food sample exceed the MRL.
Possible Cause 1: Improper application of the fungicide.
-
Explanation: The MRL exceedance may be due to agricultural practices that are not in line with Good Agricultural Practice (GAP).
-
Investigation Steps:
-
Verify the application rate: Check if the amount of this compound applied was according to the product label instructions. Incorrect dosing can lead to higher residues.
-
Check the pre-harvest interval (PHI): Ensure that the minimum waiting period between the last application and harvest was respected.
-
Review the number of applications: Determine if the fungicide was applied more frequently than recommended.
-
Possible Cause 2: Environmental factors.
-
Explanation: External factors can contribute to higher than expected residue levels.
-
Investigation Steps:
-
Assess for spray drift: Residues could have drifted from a neighboring field that was treated with this compound.
-
Consider weather conditions: Unfavorable weather conditions, such as a lack of rain, can lead to slower degradation of the pesticide on the crop surface.
-
Investigate potential contamination during storage: Cross-contamination can occur if treated and untreated commodities are stored together.
-
Experimental Protocols
Key Experiment: Determination of this compound Residues in Fruit using QuEChERS and LC-MS/MS
This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is suitable for multi-residue analysis of pesticides in food matrices.[1]
1. Sample Preparation (Homogenization)
-
For high water content samples like fruits, cryo-homogenization is recommended to prevent enzymatic degradation.
-
Homogenize the sample in the presence of dry ice until a uniform powder is obtained.
-
Store the homogenized sample in a sealed container at -20°C until extraction.
2. Extraction (Acidified QuEChERS) [1]
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
If using an internal standard, spike the sample with an appropriate amount of this compound-D4 solution.
-
Add 10-15 mL of acetonitrile containing 1% acetic acid (or formic acid).
-
Vortex or shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). The exact salt composition can vary depending on the specific QuEChERS method.
-
Immediately vortex or shake for another minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup (Optional)
-
Note: For this compound analysis, a d-SPE cleanup step with Primary Secondary Amine (PSA) is generally not recommended as PSA can cause degradation of this compound. If cleanup is necessary to remove interfering matrix components, alternative sorbents should be evaluated.
4. Final Extract Preparation and Analysis
-
Take an aliquot of the supernatant from the extraction step.
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Table 2: Example LC-MS/MS Parameters for this compound Analysis [1]
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column |
| Mobile Phase A | Water with 0.1% acetic acid |
| Mobile Phase B | Acetonitrile with 0.1% acetic acid |
| Gradient | A suitable gradient from high aqueous to high organic |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Transitions (SRM) | Example transitions: Q1: 296 m/z -> Q3: 264 m/z (quantifier), 238 m/z (qualifier) |
| Collision Energy | Optimized for each transition |
Visualizations
References
- 1. In Vitro Study of the Damaging Effects of the Fungicide this compound on DNA Structure by Spectroscopic Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C14H4N2O2S2 | CID 18771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diazinon toxicity affects histophysiological and biochemical parameters in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxic and cell transforming activities exerted by the pesticides cyanazine, this compound, diflubenzuron, procymidone, and vinclozolin on BALB/c 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biomarkers of effect in evaluating this compound cocarcinogenesis: selective induction and suppression of murine CYP3A isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (Ref: BAS 216F) [sitem.herts.ac.uk]
- 7. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
Technical Support Center: Dithianon Analysis in High-Acidity Fruits
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of dithianon in high-acidity fruit matrices.
Troubleshooting Guide
Q1: Why am I observing low or no recovery of this compound in my samples?
A1: Low recovery of this compound is a common issue primarily due to its instability. This compound readily degrades in neutral to alkaline conditions and is also susceptible to degradation from prolonged heating and concentrated acids.[1][2][3] High-acidity fruits can sometimes have localized pH variations, and the standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with citrate buffer can lead to low recoveries in commodities with a high pH.[4][5]
Troubleshooting Steps:
-
Acidify the Extraction Solvent: The most critical step is to maintain an acidic environment throughout the extraction process. Modify the QuEChERS procedure by adding an acid to the acetonitrile extraction solvent. Common choices include 1% formic acid, 4% acetic acid, or 1% sulfuric acid.[1][5] Sulfuric acid has been shown to offer better protection, especially in matrices with a higher natural pH.[4][5]
-
Avoid PSA Cleanup: Do not use dispersive solid-phase extraction (dSPE) with primary secondary amine (PSA). PSA is an anion exchanger that can remove acidic compounds and increase the pH of the extract, leading to this compound degradation.[1][6]
-
Sample Homogenization: It is crucial to homogenize fruit samples in a frozen state to minimize enzymatic degradation and maintain the stability of the analyte.[1]
-
Speed of Analysis: Conduct the analysis as quickly as possible after sample preparation to minimize the time for potential degradation.[4]
-
Internal Standard: Use an isotopically labeled internal standard, such as this compound-D4, added at the beginning of the sample preparation to compensate for recovery losses.[1][4]
Q2: My analytical results are inconsistent and show poor repeatability. What could be the cause?
A2: Inconsistent results can stem from the same stability issues mentioned above. Any variation in the sample preparation conditions, especially pH, can lead to variable degradation of this compound.
Troubleshooting Steps:
-
Consistent Acidification: Ensure the acidification of the extraction solvent is consistent across all samples, standards, and blanks.
-
Matrix Effects: High-acidity fruits are complex matrices that can cause significant matrix effects, leading to ion suppression or enhancement in the analytical instrument.[6][7][8][9] This can affect the accuracy and repeatability of your results. To mitigate this, prepare matrix-matched calibration standards.[6]
-
Homogeneity of the Sample: Ensure the fruit sample is thoroughly homogenized to guarantee that the portion taken for analysis is representative of the whole sample.
Q3: I am observing significant matrix effects in my LC-MS/MS analysis. How can I minimize them?
A3: Matrix effects are a common challenge in the analysis of pesticide residues in complex matrices like fruits.[7][8][9]
Troubleshooting Steps:
-
Matrix-Matched Calibration: The most effective way to compensate for matrix effects is to prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples.[6]
-
Sample Dilution: Diluting the final extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the ionization of the analyte.[8]
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard that co-elutes with the analyte can effectively compensate for matrix-induced signal suppression or enhancement.[8]
-
Cleanup Optimization: While PSA should be avoided, other dSPE sorbents like C18 or graphitized carbon black (GCB) could be tested cautiously, ensuring they do not negatively impact this compound stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation method for this compound in high-acidity fruits?
A1: The recommended method is a modified QuEChERS procedure.[6][10] The key modification is the acidification of the initial extraction solvent (acetonitrile) with 1% formic acid or 1% sulfuric acid to ensure the stability of this compound.[1][4] It is also critical to omit the dSPE cleanup step involving PSA.[1][6]
Q2: Which analytical technique is most suitable for this compound analysis?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity for detecting and quantifying this compound at low residue levels.[6][11] High-performance liquid chromatography with a diode-array detector (HPLC-DAD) can also be used, but it may have a higher limit of quantification.[10]
Q3: What are the typical recovery rates, LOD, and LOQ for this compound analysis in fruits?
A3: With a properly optimized and acidified QuEChERS method, average recovery rates are generally expected to be in the range of 70-120%. The limit of detection (LOD) and limit of quantification (LOQ) are dependent on the specific fruit matrix and the analytical instrument used. However, reported LOQs are typically in the range of 0.001 to 0.09 mg/kg.[6][10][11]
Q4: Is it necessary to use an internal standard?
A4: While not strictly mandatory if matrix-matched calibration is used, the use of an internal standard, particularly an isotopically labeled one like this compound-D4, is highly recommended.[1][4] It can significantly improve the accuracy and precision of the analysis by compensating for analyte losses during sample preparation and for matrix effects during instrumental analysis.
Q5: How should I prepare my calibration standards?
A5: Due to significant matrix effects, it is essential to prepare matrix-matched calibration standards.[6] This involves fortifying blank fruit matrix extract (which has been subjected to the entire sample preparation procedure) with known concentrations of this compound.
Quantitative Data Summary
The following table summarizes the performance of various refined methods for this compound analysis in fruit matrices.
| Fruit Matrix | Sample Preparation Method | Analytical Technique | Average Recovery (%) | LOQ (mg/kg) | RSD (%) | Reference |
| Sweet Cherry | QuEChERS with 1% Acetic Acid | HPLC-DAD | 101.23 | 0.09 | 0.72 | [10] |
| Apple | Modified QuEChERS with 1% Acetic Acid | LC-MS/MS | >70 | 0.001 | <4.2 | [6] |
| Apple Juice | Modified QuEChERS with 1% Acetic Acid | LC-MS/MS | >70 | 0.001 | <4.2 | [6] |
| Various Fruits | Single Phase Extraction with 1% Acetic Acid in Ethyl Acetate | LC-MS/MS | 85-113 | 0.01-0.05 | ≤8 | [11][12] |
Experimental Protocols
Modified QuEChERS Protocol for this compound in High-Acidity Fruits
This protocol is based on the principles outlined in the cited literature.[1][6]
1. Sample Homogenization:
-
Weigh a representative portion of the high-acidity fruit sample.
-
Cryogenically homogenize the sample to a fine powder or slurry while frozen.
-
Store the homogenized sample at ≤ -20°C until extraction.
2. Extraction:
-
Weigh 10 g (± 0.1 g) of the frozen homogenized sample into a 50 mL centrifuge tube.
-
For recovery/QC samples, spike with the appropriate amount of this compound standard at this stage.
-
Add 10 mL of acetonitrile containing 1% formic acid (v/v).
-
If using an internal standard, add an appropriate amount of this compound-D4 solution.
-
Cap the tube and shake vigorously for 15 minutes using a mechanical shaker.
-
Add the QuEChERS salt mixture (4 g of anhydrous MgSO₄ and 1 g of NaCl). Do not use buffer salts.[1]
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
3. Final Extract Preparation:
-
Carefully transfer an aliquot of the upper acetonitrile layer into a vial.
-
Filter the extract through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE) into an autosampler vial for analysis.
4. Instrumental Analysis (LC-MS/MS):
-
Inject the filtered extract into the LC-MS/MS system.
-
Analysis is typically performed in negative electrospray ionization (ESI-) mode.[1]
Workflow and Logic Diagrams
Caption: Workflow for this compound Analysis and Troubleshooting Logic.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. fao.org [fao.org]
- 3. This compound | C14H4N2O2S2 | CID 18771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EURL | Single Residue Methods | Analysis of Residues of this compound - Analytical Observations and Method Report [eurl-pesticides.eu]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming matrix effects using the dilution approach in multiresidue methods for fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Single phase extraction method for determination of this compound residues in fruits and vegetables using LC ESI (-) MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to the Validation of Analytical Methods for Dithianon in Food Matrices
This guide provides a comprehensive comparison of validated analytical methods for the determination of dithianon residues in various food matrices. The information is intended for researchers, scientists, and professionals in drug development and food safety, offering an objective overview of method performance based on experimental data.
This compound is a broad-spectrum foliar fungicide used to control various diseases on a wide range of crops. Due to its potential health risks, regulatory bodies have established maximum residue limits (MRLs) for this compound in food products, necessitating sensitive and reliable analytical methods for its monitoring. A significant challenge in this compound analysis is its instability, particularly under neutral or alkaline conditions, which requires careful optimization of extraction and analytical procedures.[1][2][3]
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the performance of different validated analytical methods for this compound determination in various food matrices. The methods predominantly utilize Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) for detection, often coupled with a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure.
| Analytical Technique | Food Matrix | Linearity (Concentration Range) | Recovery (%) | Precision (RSD %) | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| HPLC-DAD | Sweet Cherry | 0.1 - 4.0 µg/mL (r² = 0.999) | 101.23 | 0.72 | 0.03 | 0.09 | [4][5] |
| LC-MS/MS | Fruits and Vegetables | 0.001 - 0.5 µg/mL (r² > 0.99) | 85 - 113 | ≤ 8 | - | 0.01 - 0.05 | [6][7][8][9] |
| LC-MS/MS | Apple and Apple Juice | 0.0005 - 0.10 mg/kg | - | < 4.2 | - | 0.001 | [2] |
| LC-MS/MS | Red Pepper | - | - | - | - | - | [6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. The acidification of the extraction solvent is a critical step to ensure the stability of this compound.[1][2][3]
1. Modified QuEChERS with LC-MS/MS Analysis (for Fruits and Vegetables)
This method is widely adopted for its efficiency and effectiveness in analyzing pesticide residues.
-
Sample Preparation and Extraction:
-
Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.[1][2][4]
-
Add 10-15 mL of acetonitrile containing 1% acetic or formic acid.[1][4] The acidification is crucial for this compound stability.
-
Add the QuEChERS salt mixture (e.g., 4g MgSO₄ and 1g NaCl, or 6g MgSO₄ and 1.5g NaOAc).[1][4]
-
Shake vigorously for 1-15 minutes and then centrifuge.[1][4]
-
An aliquot of the supernatant is taken for analysis. A dispersive solid-phase extraction (dSPE) cleanup step with PSA is generally avoided as it can remove acidic compounds and compromise this compound recovery.[1][2]
-
-
LC-MS/MS Conditions:
2. HPLC-DAD Analysis (for Sweet Cherries)
This method provides a cost-effective alternative to LC-MS/MS, though it may have a higher limit of quantification.
-
Sample Preparation and Extraction:
-
HPLC-DAD Conditions:
Visualizations
The following diagrams illustrate the general workflow for this compound analysis and a comparison of the primary analytical approaches.
Caption: General workflow for the analysis of this compound in food matrices.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Single phase extraction method for determination of this compound residues in fruits and vegetables using LC ESI (-) MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single phase extraction method for determination of this compound residues in fruits and vegetables using LC ESI (-) MS/MS | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
Navigating the Specificity Landscape: A Comparative Guide to Dithianon Analysis
Dithianon's inherent instability, particularly in neutral to basic conditions, presents a significant challenge in its analysis. Consequently, robust and specific methods are crucial to avoid erroneous results. This guide will delve into the performance of various extraction and detection techniques, offering a clear comparison for researchers selecting an appropriate analytical strategy.
Performance Comparison of this compound Analytical Methods
The following table summarizes the performance characteristics of different analytical methods used for the determination of this compound, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a technique renowned for its high specificity and sensitivity.
| Method | Matrix | Sample Preparation | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| LC-MS/MS | Apple and Apple Juice | Modified QuEChERS with acidification | 0.001 mg/kg | Not specified | [1] |
| LC-MS/MS | Fruits and Vegetables | Acidified QuEChERS | Not specified | Good recoveries in high acid content commodities | [2] |
| HPLC-DAD | Sweet Cherry | QuEChERS | 0.09 mg/kg | 101.23 ± 0.43 | [3] |
| HPLC-UV | Red Pepper | Acidic acetonitrile extraction with SPE cleanup | 0.03 mg/kg | 72.2 - 79.1 | [4] |
Understanding Cross-Reactivity in Analytical Assays
Cross-reactivity in an immunoassay occurs when the antibodies, designed to bind to a specific analyte, also bind to other structurally similar molecules. This can lead to false-positive results or inaccurate quantification.[5][6][7] The specificity of an immunoassay is therefore a critical performance parameter.
In contrast, methods like LC-MS/MS offer a very high degree of specificity. The separation of compounds by liquid chromatography followed by detection based on the unique mass-to-charge ratio of the target analyte and its fragments significantly reduces the likelihood of interference from other compounds in the matrix.[1]
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. Below are summaries of the experimental protocols used in the cited studies for this compound analysis.
Method 1: LC-MS/MS Analysis of this compound in Apple and Apple Juice[1]
-
Sample Preparation (Modified QuEChERS):
-
Homogenize the sample.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acidified acetonitrile.
-
Add the QuEChERS extraction salts.
-
Shake vigorously and centrifuge.
-
The supernatant is then directly analyzed or further diluted. Acidification is crucial to improve the stability of this compound.[1]
-
-
LC-MS/MS Conditions:
-
Instrument: Thermo Scientific™ Vanquish™ Flex Binary UHPLC system coupled with a Thermo Scientific™ TSQ Quantis™ triple quadrupole mass spectrometer.[1]
-
Chromatography: Reversed-phase chromatography.[1]
-
Mobile Phase: 0.01% v/v acetic acid in both mobile phases to ensure stability and proper ionization.[1]
-
Detection: Selective Reaction Monitoring (SRM) mode.[1]
-
Method 2: Analysis of this compound in Fruits and Vegetables using Acidified QuEChERS and LC-MS/MS[2]
-
Sample Preparation (Acidified QuEChERS):
-
Homogenize samples in a frozen state.
-
Weigh 10 g of the frozen homogenate.
-
Add 10 mL of acetonitrile containing 1% (v/v) formic acid.
-
Add 4 g MgSO4 and 1 g NaCl.
-
Shake for 1 minute and centrifuge.
-
The extract is analyzed without a dispersive SPE cleanup step involving PSA, as this can remove acidic compounds.[2]
-
-
LC-MS/MS Conditions:
-
Detection: ESI-negative mode.[2]
-
Analytical Workflow Visualizations
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for this compound Analysis using Modified QuEChERS and LC-MS/MS.
Caption: Principle of Specificity in LC-MS/MS for this compound Detection.
Conclusion
While the direct assessment of this compound's cross-reactivity in immunoassays is limited by the lack of available data, the analytical landscape is dominated by highly specific and sensitive chromatographic methods. Techniques such as LC-MS/MS, particularly when coupled with optimized sample preparation protocols like the acidified QuEChERS method, provide a robust framework for the accurate quantification of this compound, minimizing the risk of interferences that are analogous to cross-reactivity in immunoassays. For researchers and professionals in the field, the adoption of these validated chromatographic methods is the recommended approach for reliable this compound analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
- 6. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
Validating Dithianon's Multi-Site Assault on Fungal Pathogens: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the precise mechanism of action of an antimicrobial agent is paramount. This guide provides a detailed comparison of the multi-site inhibitory mechanism of the fungicide dithianon with other relevant alternatives, supported by available experimental data and detailed protocols. By presenting a clear picture of its biochemical interactions, this guide aims to facilitate further research and development in the field of fungal disease control.
This compound, a broad-spectrum quinone fungicide, has been a stalwart in crop protection for decades. Its enduring efficacy is largely attributed to its multi-site mode of action, which presents a significant hurdle for the development of resistance in fungal pathogens. This guide delves into the experimental validation of this mechanism, offering a comparative analysis for researchers.
The Thiol-Reactive Mechanism of this compound
The primary mechanism of this compound's antifungal activity is its ability to react with sulfhydryl (-SH) groups in cysteine residues of various proteins.[1] This non-specific interaction disrupts the function of a wide array of enzymes and proteins, leading to a multi-pronged attack on the fungal cell. This multi-site inhibition is a key factor in its low risk of resistance development.[2]
Key Cellular Processes Disrupted by this compound:
-
Protein Function: By modifying cysteine residues, this compound alters the structure and function of numerous proteins, leading to widespread cellular dysfunction.[1]
-
Spore Germination and Germ Tube Growth: The inhibition of essential proteins prevents fungal spores from germinating and developing, halting the infection process at its earliest stages.
-
Cellular Respiration: this compound interferes with critical energy-producing pathways, including glycolysis and the Krebs cycle, by targeting key enzymes.
-
Oxidative Stress Defense: The fungicide inhibits glutathione reductase, a crucial enzyme in the fungal cell's defense against oxidative stress.[1]
Experimental Validation of this compound's Multi-Site Inhibition
While the general mechanism of thiol reactivity is well-established, specific quantitative data on the inhibition of individual fungal enzymes by this compound is limited in publicly available literature. However, studies on the antigerminative activity of this compound provide valuable insights into its overall efficacy.
A key study evaluated the sensitivity of Venturia inaequalis, the causal agent of apple scab, to this compound. The research determined the effective concentrations required to inhibit 50% (EC50) and the minimum concentration to inhibit all (MIC) conidial germination, providing a quantitative measure of its inhibitory power.
Table 1: Antigerminative Activity of this compound against Venturia inaequalis
| Population Type | EC50 (mg/L) | MIC (mg/L) |
| Wild Type | 0.23 - 0.33 | 3 - 10 |
| Well-Controlled | 0.25 - 0.35 | 3 - 10 |
| Poorly-Controlled | 0.28 - 0.42 | 3 - 10 |
Source: Adapted from Fiaccadori, 2021.[3]
These results demonstrate that this compound is effective at inhibiting spore germination at low concentrations and that there is no significant difference in sensitivity between fungal populations with varying histories of fungicide exposure, underscoring the robustness of its multi-site action.
Comparison with an Alternative Multi-Site Inhibitor: Chlorothalonil
Chlorothalonil is another broad-spectrum, multi-site fungicide that provides a useful point of comparison. Its mechanism of action also involves the inactivation of sulfhydryl groups in fungal enzymes. Specifically, chlorothalonil has been shown to react with glutathione, a key antioxidant in fungal cells, leading to the disruption of glycolysis and a reduction in soluble thiol content.
Table 2: Comparison of this compound and Chlorothalonil
| Feature | This compound | Chlorothalonil |
| Chemical Class | Quinone | Chloronitrile |
| Primary Mechanism | Reacts with sulfhydryl (-SH) groups of cysteine residues in proteins. | Reacts with and depletes glutathione; inactivates sulfhydryl-containing enzymes. |
| Key Affected Pathways | Protein synthesis, cellular respiration (glycolysis, Krebs cycle), glutathione metabolism. | Glycolysis, glutathione-dependent metabolic pathways. |
| Resistance Risk | Low | Low |
While both fungicides target thiol groups, the specific range of affected proteins and the downstream cellular consequences may differ, warranting further comparative proteomic and metabolomic studies.
Experimental Protocols
Detailed experimental protocols are crucial for the validation and comparison of fungicide mechanisms. Below are generalized methodologies for key experiments.
Protocol 1: In Vitro Antigerminative Assay
This protocol is designed to determine the EC50 and MIC values of a fungicide against fungal spores.
-
Preparation of Fungal Spore Suspension: Collect conidia from a pure culture of the target fungus and suspend them in sterile distilled water. Adjust the concentration to 1 x 10^5 conidia/mL using a hemocytometer.
-
Preparation of Fungicide Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Make a series of dilutions in sterile water to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 mg/L).
-
Incubation: On a microscope slide with a well, mix 50 µL of the spore suspension with 50 µL of each fungicide dilution. Place the slides in a moist chamber and incubate at the optimal temperature for spore germination (e.g., 20-25°C) for 24-48 hours.
-
Assessment: Using a microscope, count the number of germinated and non-germinated spores (a minimum of 100 spores per replicate). A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Data Analysis: Calculate the percentage of germination inhibition for each concentration relative to the control (no fungicide). Use probit analysis to determine the EC50 value. The MIC is the lowest concentration at which no germination is observed.
Protocol 2: Enzyme Inhibition Assay (Glutathione Reductase)
This protocol measures the inhibitory effect of a compound on a specific enzyme.
-
Enzyme and Substrate Preparation: Obtain purified glutathione reductase and its substrates, NADPH and oxidized glutathione (GSSG). Prepare buffer solutions at the optimal pH for the enzyme.
-
Assay Procedure: In a 96-well plate, add the buffer, NADPH, and varying concentrations of the inhibitor (this compound). Initiate the reaction by adding GSSG.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Further kinetic analysis can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in validating this compound's mechanism.
Caption: this compound's multi-site inhibitory pathway.
References
Ecotoxicological risk comparison of dithianon and alternative fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative ecotoxicological risk assessment of the fungicide dithianon and several of its common alternatives: captan, folpet, cyprodinil, fludioxonil, and pyraclostrobin. The following sections detail the acute and chronic toxicity of these compounds to various non-target organisms, outline the experimental methodologies used for these assessments, and illustrate the known mechanisms of action.
Quantitative Ecotoxicity Data Summary
The following tables summarize the key ecotoxicological endpoints for this compound and its alternatives. Data is presented for aquatic organisms (fish, invertebrates, and algae), birds (acute oral and dietary toxicity), and soil organisms (earthworms). These values are essential for comparative risk assessment and for understanding the potential environmental impact of these fungicides.
Table 1: Acute Aquatic Toxicity
| Fungicide | Fish (96-hr LC50) | Aquatic Invertebrates (48-hr EC50, Daphnia magna) | Algae (72-hr EC50/IC50) |
| This compound | 0.165 mg/L (Fathead minnow)[1] | Data not readily available | 0.298 mg/L |
| Captan | 0.186 mg/L (Oncorhynchus mykiss)[2] | 7.1 mg/L[2] | >1 mg/L (Growth inhibition) |
| Folpet | 0.185 mg/L (Rainbow trout), 0.675 mg/L (Bluegill sunfish)[3] | 0.60 mg/L[3] | Moderately toxic |
| Cyprodinil | 2.17 mg/L (Bluegill sunfish), 2.41 mg/L (Rainbow trout) | High toxicity[4] | Toxic |
| Fludioxonil | Highly toxic | Highly toxic | Highly toxic to toxic[5] |
| Pyraclostrobin | 0.00616 mg/L (Oncorhynchus mykiss)[6] | 0.004 mg/L (NOEC, 21d)[6] | Highly toxic |
Table 2: Avian Toxicity
| Fungicide | Acute Oral LD50 | Subacute Dietary LC50 (5-day) |
| This compound | Moderately toxic | Data not readily available |
| Captan | >2000 mg/kg (Bobwhite quail), >5000 mg/kg (Mallard duck)[7][8] | >2400 ppm (Bobwhite quail and Mallard)[2] |
| Folpet | Slightly toxic | >2510 ppm (Bobwhite quail), >5000 ppm (Mallard duck)[3] |
| Cyprodinil | >2000 mg/kg (Mallard duck and Bobwhite quail) | >5000 ppm (Mallard duck and Bobwhite quail) |
| Fludioxonil | >2000 mg/kg (Bobwhite quail) | 3280 mg/kg (Bobwhite quail)[1] |
| Pyraclostrobin | >2000 mg/kg (Bobwhite quail)[9] | >5000 ppm (Bobwhite quail and Mallard duck)[9] |
Table 3: Soil Organism Toxicity
| Fungicide | Earthworm (14-day LC50, Eisenia fetida) |
| This compound | Data not readily available |
| Captan | Moderately toxic |
| Folpet | Moderately toxic |
| Cyprodinil | 111-333 mg/kg (Slightly toxic) |
| Fludioxonil | Moderately toxic |
| Pyraclostrobin | 566 mg/kg |
Mechanisms of Action and Signaling Pathways
The toxicological profiles of these fungicides are intrinsically linked to their mechanisms of action. This compound, captan, and folpet are multi-site inhibitors, while cyprodinil, fludioxonil, and pyraclostrobin have specific, single-site modes of action.
Multi-Site Inhibitors: this compound, Captan, and Folpet
This compound, captan, and folpet are characterized by their ability to react with multiple cellular components, primarily through interaction with thiol groups in proteins and other molecules.[5][6][10][11] This non-specific reactivity disrupts numerous metabolic processes within the fungal cell, leading to cell death. This compound acts as a multi-site inhibitor of protein formation by modifying sulfhydryl groups. Captan and folpet degrade to form thiophosgene, a highly reactive intermediate that readily interacts with thiol-containing enzymes, inhibiting fungal respiration and other crucial enzymatic processes.[2][10][11]
Single-Site Inhibitors
-
Cyprodinil: This fungicide belongs to the anilinopyrimidine class and specifically inhibits the biosynthesis of the amino acid methionine.[5][12] This disruption of protein synthesis halts fungal growth and reproduction.[12]
-
Fludioxonil: As a phenylpyrrole fungicide, fludioxonil disrupts the signal transduction pathway related to osmotic stress by targeting a hybrid histidine kinase.[1] This leads to an over-accumulation of glycerol, causing the fungal cells to swell and burst. It also inhibits the transport-associated phosphorylation of glucose, reducing mycelial growth.[2]
-
Pyraclostrobin: This fungicide is a Quinone outside Inhibitor (QoI). It binds to the Qo site of the cytochrome bc1 complex in the mitochondrial respiratory chain, blocking electron transport. This action inhibits ATP synthesis, depriving the fungal cell of energy and leading to its death.
Experimental Protocols
The ecotoxicological data presented in this guide are primarily derived from standardized tests established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of the data.
Aquatic Toxicity Testing
-
Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% (LC50) of a test fish population over a 96-hour exposure period.[8][13][14][15][16] Fish are exposed to a range of concentrations of the test substance under controlled conditions.
-
Daphnia sp., Acute Immobilisation Test (OECD 202): This protocol assesses the acute toxicity to aquatic invertebrates, typically Daphnia magna.[17][18][19][20] The test determines the effective concentration (EC50) that immobilizes 50% of the daphnids within a 48-hour exposure period.
-
Alga, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of freshwater algae.[9][21][22][23] The EC50 is the concentration that causes a 50% reduction in algal growth over a 72-hour period.
Avian Toxicity Testing
-
Avian Acute Oral Toxicity Test (based on OECD 223): This test is designed to determine the single oral dose of a substance that is lethal to 50% (LD50) of a test bird population. Birds are administered the test substance, and mortality and sublethal effects are observed over a 14-day period.
-
Avian Dietary Toxicity Test (OECD 205): This test determines the concentration of a substance in the diet that is lethal to 50% (LC50) of a test bird population when exposed for five days, followed by a three-day observation period on a clean diet.
Soil Organism Toxicity Testing
-
Earthworm, Acute Toxicity Test (OECD 207): This test assesses the acute toxicity of substances to earthworms.[1][24][25][26] The LC50 is the concentration in artificial soil that is lethal to 50% of the earthworms over a 14-day period.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. npic.orst.edu [npic.orst.edu]
- 3. EXTOXNET PIP - FOLPET [extoxnet.orst.edu]
- 4. ppqs.gov.in [ppqs.gov.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. EXTOXNET PIP - CAPTAN [extoxnet.orst.edu]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. ec.europa.eu [ec.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. Carcinogenic mode of action of folpet in mice and evaluation of its relevance to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Folpet | C9H4Cl3NO2S | CID 8607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of the avian acute oral and sub-acute dietary toxicity test for pesticide registration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyprodinil | C14H15N3 | CID 86367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Cyprodinil (Ref: CGA 219417) [sitem.herts.ac.uk]
- 17. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]
- 18. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 19. Peer review of the pesticide risk assessment of the active substance fludioxonil - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acute oral toxicities of wildland fire control chemicals to birds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Folpet [sitem.herts.ac.uk]
- 22. Assessing repellency in a modified avian LC50 procedure removes the need for additional tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Captan (HSG 50, 1990) [inchem.org]
- 25. Captan | C9H8Cl3NO2S | CID 8606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. downloads.regulations.gov [downloads.regulations.gov]
Dithianon Formulation Showdown: Suspension Concentrate (SC) vs. Water Dispersible Granule (WG)
A Comparative Performance Evaluation for Researchers and Drug Development Professionals
The selection of an appropriate pesticide formulation is a critical determinant of its field performance, influencing everything from biological efficacy to user safety. For the multi-site contact fungicide dithianon, two prevalent formulations are Suspension Concentrate (SC) and Water Dispersible Granules (WG). This guide provides an objective comparison of these two formulations, drawing upon available data and the inherent characteristics of each type to inform researchers, scientists, and drug development professionals in their selection process.
Executive Summary
While direct, comprehensive comparative studies detailing the performance of this compound SC and WG formulations are limited in publicly available literature, a detailed analysis of manufacturer's data and the fundamental properties of each formulation type allows for a robust evaluation. The key distinction lies in the particle size of the active ingredient, with SC formulations of this compound boasting a smaller and more homogenous particle size, which can lead to improved coverage on plant surfaces. WG formulations, on the other hand, are often cited for their excellent storage stability and ease of handling.
Data Presentation: A Comparative Overview
The following tables summarize the key performance parameters of this compound SC and WG formulations. It is important to note that some of this data is inferred from the general properties of these formulation types in the absence of direct comparative studies on this compound.
Table 1: Physical and Application Properties
| Property | Suspension Concentrate (SC) | Water Dispersible Granule (WG) | Key Considerations |
| Formulation Type | Solid active ingredient suspended in a liquid (typically water).[1] | Granules that disintegrate in water to form a suspension.[2] | SC is a liquid formulation, while WG is a solid. This affects handling, mixing, and storage. |
| Particle Size | Smaller and more homogenous (e.g., up to 5 µm for Delan® Pro).[3] | Larger particle size (e.g., up to 10 µm for Delan® WG).[3] | Smaller particles in SC formulations can lead to better coverage and potentially higher efficacy. |
| Mixing | Pours easily and disperses readily in water with agitation.[2] | Granules disintegrate in water with agitation to form a suspension.[4] | Both require good agitation to ensure a uniform suspension. |
| Handling Safety | No dust generation, reducing inhalation risk.[2][5] | Low dust formulation, significantly safer than wettable powders.[2] | Both are considered user-friendly, but SC formulations eliminate dust exposure. |
Table 2: Performance Characteristics
| Performance Metric | Suspension Concentrate (SC) | Water Dispersible Granule (WG) | Supporting Data & Insights |
| Fungicidal Efficacy | Potentially enhanced due to smaller particle size and better coverage.[3] | Proven high efficacy as a contact fungicide.[6] | A study on apple scab showed a this compound SC formulation (mixed with potassium phosphonate) had comparable efficacy to a WG formulation.[3] |
| Rainfastness | Generally good; adjuvants in the formulation can enhance adhesion.[7] | Good rainfastness once the spray deposit has dried on the leaf surface.[8] | The specific adjuvants used in each formulation play a crucial role in determining rainfastness. |
| Photostability | Formulation can include UV protectants to mitigate photodegradation. | Generally stable, but photodegradation on leaf surfaces can occur. | The rate of photodegradation can be influenced by environmental factors and the presence of other substances on the leaf. |
| Storage Stability | Can be prone to physical separation (sedimentation) over time. | Generally excellent long-term stability.[9] | Proper storage conditions are crucial for maintaining the stability of SC formulations. |
Experimental Protocols
Detailed experimental protocols for a direct comparison of this compound SC and WG formulations would typically involve the following methodologies:
Fungicidal Efficacy Trial (Field)
-
Trial Setup: Establish a randomized complete block design with multiple replicates for each treatment (this compound SC, this compound WG, untreated control).
-
Crop and Target Pathogen: Select a suitable crop and target disease where this compound is effective, for example, apples for the control of apple scab (Venturia inaequalis).
-
Application: Apply the fungicide formulations at recommended label rates using calibrated spray equipment to ensure uniform coverage. Applications should be timed according to disease pressure and weather conditions.
-
Disease Assessment: Regularly assess disease incidence and severity on leaves and fruit throughout the growing season using standardized rating scales.
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences in efficacy between the formulations.
Rainfastness Study (Laboratory/Greenhouse)
-
Plant Preparation: Grow potted plants (e.g., apple seedlings) under controlled conditions.
-
Fungicide Application: Apply the SC and WG formulations of this compound to the leaf surfaces at equivalent active ingredient concentrations. Allow the spray deposits to dry completely.
-
Simulated Rainfall: Subject the treated plants to simulated rainfall of varying intensity and duration at different time intervals after application.
-
Residue Analysis: After the rainfall event, extract the remaining this compound from the leaf surfaces using a suitable solvent.
-
Quantification: Quantify the amount of this compound remaining on the leaves using analytical techniques such as High-Performance Liquid Chromatography (HPLC). The results will indicate the percentage of active ingredient washed off.
Photostability Study (Laboratory)
-
Sample Preparation: Prepare thin films of the SC and WG formulations on an inert surface (e.g., glass slides) or apply to leaf surfaces.
-
Light Exposure: Expose the samples to a light source that simulates the solar spectrum (e.g., a xenon arc lamp) for various durations. Control samples should be kept in the dark.
-
Extraction and Analysis: At set time points, extract the this compound from the exposed and control samples.
-
Quantification: Analyze the concentration of this compound in the extracts using HPLC to determine the rate of photodegradation for each formulation.
Storage Stability Study
-
Sample Storage: Store samples of both the SC and WG formulations under controlled temperature and humidity conditions, including accelerated storage conditions (e.g., elevated temperatures) to predict long-term stability.
-
Periodic Testing: At regular intervals (e.g., 0, 3, 6, 12, and 24 months), analyze the physical and chemical properties of the stored samples.
-
Analysis:
-
Chemical Stability: Determine the concentration of the active ingredient to assess for any degradation.
-
Physical Stability (for SC): Evaluate for any signs of sedimentation, separation, or changes in viscosity.
-
Physical Stability (for WG): Assess for any changes in granule integrity, dispersibility, and suspensibility.
-
Mandatory Visualization
Caption: Experimental workflow for comparing this compound SC and WG formulations.
Caption: Multi-site mode of action of the fungicide this compound.
References
- 1. Suspension concentrate (SC) guide | Croda Agriculture [crodaagriculture.com]
- 2. theorchardmaster.in [theorchardmaster.in]
- 3. Delan Pro [agricentre.basf.co.uk]
- 4. cloud.winagro.gr [cloud.winagro.gr]
- 5. researchgate.net [researchgate.net]
- 6. ortal.it [ortal.it]
- 7. cuvillier.de [cuvillier.de]
- 8. crop-solutions.basf.com.au [crop-solutions.basf.com.au]
- 9. phytojournal.com [phytojournal.com]
A Comparative Guide to Inter-Laboratory Validated Methods for Dithianon Residue Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of inter-laboratory validated analytical methods for the detection of dithianon residues in various matrices. This compound is a broad-spectrum fungicide used on a variety of crops, and its residue levels are regulated to ensure consumer safety.[1][2] Accurate and reliable analytical methods are therefore crucial for monitoring compliance with Maximum Residue Limits (MRLs). This document summarizes quantitative performance data, details experimental protocols, and visualizes the validation workflow to aid researchers in selecting the most appropriate method for their needs.
Performance Comparison of Analytical Methods
The selection of an analytical method for this compound residue analysis depends on factors such as the required sensitivity, the complexity of the sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common techniques employed. The following tables summarize the performance characteristics of different methods based on single-laboratory validation studies, which provide a benchmark for inter-laboratory performance.
Table 1: Performance Characteristics of LC-MS/MS Methods for this compound Analysis
| Parameter | Apple & Apple Juice[1] | Fruits & Vegetables[3] |
| Instrumentation | TSQ Quantis Triple Quadrupole MS | ABSCIEX 5500 QTrap |
| Linearity (r²) | >0.99 | Not Specified |
| Recovery (%) | 93.8 - 106.5 | 95 - 101 |
| Repeatability (RSDr %) | <4.2 | <5 |
| Reproducibility (RSDR %) | Not Specified | Not Specified |
| LOD (mg/kg) | Not Specified | Not Specified |
| LOQ (mg/kg) | 0.001 | Not Specified |
Table 2: Performance Characteristics of HPLC-UV/DAD Methods for this compound Analysis
| Parameter | Sweet Cherry[4][5] |
| Instrumentation | Agilent 1100 with DAD |
| Linearity (r²) | Not Specified |
| Recovery (%) | 101.23 |
| Precision (RSD %) | 0.72 |
| LOD (mg/kg) | 0.03 |
| LOQ (mg/kg) | 0.09 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across laboratories. The following sections outline the key steps for the most common this compound residue analysis methods.
Method 1: Modified QuEChERS with LC-MS/MS Analysis
This method is widely adopted for its simplicity, speed, and effectiveness in analyzing pesticide residues in a variety of food matrices.[4]
1. Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acidified acetonitrile (e.g., with 1% acetic acid or formic acid) to improve this compound stability.[1][2]
-
For commodities with high pH, acidification during extraction is crucial to prevent rapid degradation of this compound.[2] The addition of antioxidants can also enhance stability.[1]
-
Add extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl, or 6 g MgSO₄ and 1.5 g NaOAc).[3][4]
-
Shake vigorously for 1 minute and centrifuge.
-
An optional dispersive solid-phase extraction (dSPE) cleanup step can be performed on the supernatant, but it should be noted that cleanup with PSA (primary secondary amine) sorbent can lead to low recoveries of this compound.[2]
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a reversed-phase C18 column.[1][4][5] The mobile phase typically consists of a gradient of water and acetonitrile or methanol, both containing a small percentage of an acidifier like acetic acid or formic acid to ensure the stability and ionization of this compound.[1]
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.[3] Monitor specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) for quantification and confirmation of this compound.[1]
Method 2: HPLC with UV/Diode Array Detection (DAD)
This method offers a cost-effective alternative to LC-MS/MS, suitable for laboratories without mass spectrometry capabilities.
1. Sample Preparation:
2. HPLC-UV/DAD Analysis:
-
Chromatographic Separation: Use a C18 column with an isocratic or gradient mobile phase, typically a mixture of acidified water and acetonitrile.[4][5]
-
Detection: Monitor the absorbance at a specific wavelength, for example, 210 nm, to detect and quantify this compound.[4]
Inter-Laboratory Validation Workflow
The process of inter-laboratory validation is essential to establish the robustness and reliability of an analytical method across different laboratories. A typical workflow is illustrated below.
Caption: General workflow for an inter-laboratory validation study of an analytical method.
This guide highlights the key performance characteristics and methodologies for the analysis of this compound residues. While single-laboratory validation data provides valuable insights, true inter-laboratory studies are the gold standard for assessing the reproducibility and robustness of a method. Researchers are encouraged to participate in proficiency testing schemes to ensure the continued accuracy and reliability of their results.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. EURL | Single Residue Methods | Analysis of Residues of this compound - Analytical Observations and Method Report [eurl-pesticides.eu]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Dithianon's Impact on Soil Microbial Communities: A Comparative Guide
A notable gap in publicly available research exists regarding the specific quantitative impact of Dithianon on soil microbial communities. While general statements suggest no significant adverse effects on nitrogen and carbon mineralization, detailed experimental data comparing it to other fungicides is scarce. This guide, therefore, provides a comparative overview of the documented effects of other common fungicides on soil microbial communities, offering a framework for evaluating potential impacts and highlighting the need for further research on this compound.
This guide is intended for researchers, scientists, and drug development professionals interested in the ecotoxicological effects of fungicides on soil health. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the logical flow of impact assessment.
Comparative Data on Fungicide Impacts
The following tables summarize the quantitative effects of various fungicides on key indicators of soil microbial health: microbial biomass, microbial respiration, and dehydrogenase activity. These parameters are critical for understanding the overall health and functionality of the soil ecosystem.
Table 1: Impact of Fungicides on Soil Microbial Biomass
| Fungicide | Concentration | % Change in Microbial Biomass | Soil Type | Incubation Time | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Azoxystrobin | 22.50 mg/kg | Decrease (specific % not provided) | Sandy Loam | 30, 60, 90 days | [1] |
| Tebuconazole | 5, 50, 500 mg/kg | Inhibition (specific % not provided) | Not Specified | Up to 90 days | [2] |
| Chlorothalonil | 10x field rate | No significant impact | Not Specified | Not Specified | [3] |
| Fluopyram | 0.5, 1.5, 5 mg/kg | Decreased total PLFAs (biomass indicator) | Silty-loam | 7, 15, 30, 45, 60, 90 days | [4] |
| Propiconazole | 100 mg/kg | Inhibition | Not Specified | Not Specified | [5][6] |
| Triadimefon | 100 mg/kg | Initial induction, then potential inhibition | Not Specified | Not Specified | [5][6] |
Table 2: Impact of Fungicides on Soil Microbial Respiration
| Fungicide | Concentration | % Change in Respiration | Measurement | Soil Type | Incubation Time | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Chlorothalonil | 10x field rate | -6% to -20% | Substrate-Induced Respiration | Not Specified | Not Specified | [3] |
| Chlorothalonil | 11 µg/g | -16.4% | Substrate-Induced Respiration | Eutrophic Humic Gley | 28 days | [7] |
| Fluopyram | 0.5, 1.5, 5 mg/kg | Increased | Basal & Substrate-Induced Respiration | Silty-loam | Up to 90 days | [4] |
| Tebuconazole | 5, 50, 500 mg/kg | Inhibited | Basal & Substrate-Induced Respiration | Not Specified | Up to 90 days | [2] |
Table 3: Impact of Fungicides on Soil Dehydrogenase Activity
| Fungicide | Concentration | % Change in Dehydrogenase Activity | Soil Type | Incubation Time | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Azoxystrobin | 32.92 mg/kg | Inhibition | Not Specified | Not Specified | [8] |
| Tebuconazole | Field doses | Stimulated | Not Specified | Not Specified | [9][10][11] |
| Chlorothalonil | 10x field rate | -45% to -61% | Not Specified | Not Specified | [3] |
| Propiconazole | Not Specified | Significant decrease over time | Not Specified | Not Specified | [12][13] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating comparable data. Below are representative methodologies for key assays used to assess the impact of fungicides on soil microbial communities.
Soil Microbial Biomass Carbon (MBC) - Chloroform Fumigation-Extraction (CFE) Method
This method is a widely used technique to estimate the carbon content of the microbial biomass in a soil sample.
Principle: The CFE method is based on the principle that chloroform fumigation lyses microbial cells, releasing their cellular components, including carbon. The amount of carbon extracted from a fumigated soil sample is compared to that from a non-fumigated control sample. The difference in extractable carbon is then converted to microbial biomass carbon using a conversion factor (kEC).
Procedure:
-
Sample Preparation: Freshly collected soil samples are sieved (2 mm mesh) to remove large debris and roots. The moisture content of the soil is determined.
-
Fumigation: A subsample of the moist soil (e.g., 20 g) is placed in a vacuum desiccator containing a beaker with ethanol-free chloroform and boiling chips. The desiccator is evacuated until the chloroform boils and is then sealed and incubated in the dark for 24 hours.
-
Extraction:
-
Fumigated Sample: After 24 hours, the chloroform is removed by repeated evacuations. The fumigated soil is then extracted with a 0.5 M K₂SO₄ solution (e.g., 80 mL for 20 g of soil) by shaking for 1 hour.
-
Non-Fumigated Control: A corresponding non-fumigated soil subsample is extracted with 0.5 M K₂SO₄ at the same time as the fumigated sample.
-
-
Analysis: The extracts are filtered, and the dissolved organic carbon (DOC) in both the fumigated and non-fumigated extracts is determined using a TOC analyzer.
-
Calculation: Microbial Biomass C (MBC) is calculated as: MBC = (C_fumigated - C_non-fumigated) / kEC Where:
-
C_fumigated = Carbon extracted from the fumigated sample.
-
C_non-fumigated = Carbon extracted from the non-fumigated sample.
-
kEC = The extraction efficiency factor (a commonly used value is 0.45).
-
Soil Microbial Respiration - Substrate-Induced Respiration (SIR) Method
The SIR method measures the physiological response of the soil microbial community to the addition of an easily metabolizable substrate, providing an estimate of the active microbial biomass.
Principle: The addition of a readily available carbon source, such as glucose, stimulates the respiration of the active microbial population in the soil. The initial rate of CO₂ evolution is proportional to the size of the active microbial biomass.
Procedure:
-
Sample Preparation: Fresh soil samples are sieved (2 mm) and pre-incubated to stabilize microbial activity.
-
Substrate Addition: A glucose solution is added to the soil to achieve a final concentration that induces a maximal respiratory response (e.g., 10 mg glucose per gram of soil). The soil moisture is adjusted to an optimal level (e.g., 60% of water holding capacity).
-
Incubation and CO₂ Measurement: The soil samples are placed in airtight containers. The CO₂ evolved over a short period (e.g., 1-4 hours) is measured. This can be done using:
-
Alkali Trap: A vial containing a known concentration of NaOH is placed in the container to trap the evolved CO₂. The remaining NaOH is then titrated with HCl.
-
Gas Chromatography (GC): Headspace gas samples are taken at intervals and the CO₂ concentration is measured using a GC equipped with a thermal conductivity detector (TCD).
-
-
Calculation: The rate of CO₂ evolution is calculated and expressed as µg CO₂-C g⁻¹ soil h⁻¹.
Soil Dehydrogenase Activity (DHA) Assay
Dehydrogenase enzymes are intracellular enzymes involved in the respiratory processes of microorganisms. Their activity is often used as an indicator of overall microbial metabolic activity.
Principle: This assay is based on the reduction of a colorless, water-soluble tetrazolium salt, 2,3,5-triphenyltetrazolium chloride (TTC), to a red, water-insoluble product, triphenyl formazan (TPF), by dehydrogenase enzymes in living microbial cells. The amount of TPF produced is proportional to the dehydrogenase activity.
Procedure:
-
Sample Preparation: Fresh, moist soil samples are used.
-
Incubation: A known amount of soil (e.g., 1 g) is incubated with a buffered solution of TTC (e.g., 3% TTC in Tris buffer, pH 7.6) for a specific period (e.g., 24 hours) at a constant temperature (e.g., 37°C) in the dark.
-
Extraction: The TPF formed is extracted from the soil using a suitable solvent, such as methanol or ethanol.
-
Spectrophotometric Measurement: The concentration of TPF in the extract is determined by measuring the absorbance of the solution at a specific wavelength (e.g., 485 nm) using a spectrophotometer.
-
Calculation: The dehydrogenase activity is expressed as µg TPF g⁻¹ soil h⁻¹.
Visualizations
The following diagrams, created using the DOT language, illustrate key conceptual frameworks for understanding the impact of fungicides on soil microbial communities.
Caption: Experimental workflow for assessing fungicide impact on soil microbes.
Caption: Hypothesized pathways of fungicide impact on soil microbial functions.
Conclusion
The available scientific literature provides a foundation for understanding the varied impacts of different fungicides on soil microbial communities. Fungicides such as azoxystrobin, tebuconazole, chlorothalonil, fluopyram, propiconazole, and triadimefon have been shown to exert a range of effects, from inhibitory to stimulatory, on microbial biomass, respiration, and enzyme activities, depending on the specific compound, its concentration, and the soil conditions.
Crucially, this comparative guide highlights a significant knowledge gap concerning the effects of this compound. The lack of publicly accessible, quantitative data on its impact on soil microbial communities prevents a direct and objective comparison with other fungicides. This underscores the need for dedicated research to elucidate the ecotoxicological profile of this compound in the soil environment. Such studies are essential for a comprehensive risk assessment and for the development of sustainable agricultural practices that safeguard soil health. Researchers are encouraged to employ standardized methodologies, such as those detailed in this guide, to ensure data comparability and contribute to a more complete understanding of the environmental fate and effects of this widely used fungicide.
References
- 1. Microbial and enzymatic activity of soil contaminated with azoxystrobin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of fungicides triadimefon and propiconazole on soil bacterial communities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative assessment of the effect of synthetic and natural fungicides on soil respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of Tebuconazole Application on Soil Microbiota and Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Tebuconazole Application on Soil Microbiota and Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Impact of propiconazole fungicide on soil microbiome (bacterial and fungal) diversity, functional profile, and associated dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Dithianon: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Dithianon is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from residual amounts to bulk containers, in accordance with established safety protocols.
This compound is a fungicide that is toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is suspected of causing cancer.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, proper handling and disposal are critical to mitigate risks to human health and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: Wear a lab coat, long-sleeved shirt, and long pants. For larger spills, chemical-resistant coveralls may be necessary.[1]
-
Respiratory Protection: In case of dust formation, use a particulate respirator.[4]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity and form of the waste.
1. Managing Spills:
-
Small Spills:
-
Contain the spill using a dust-binding material such as sand, sawdust, or vermiculite.[1][2][5][6]
-
Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[1][2][5]
-
Clean the contaminated area thoroughly with water and detergent, ensuring the cleaning water is collected and disposed of as hazardous waste.[1][2][5]
-
-
Large Spills:
2. Disposing of Unused this compound and Contaminated Materials:
-
Do not dispose of this compound down the drain or in general waste.
-
All this compound waste, including unused product and contaminated materials (e.g., gloves, wipes, absorbent pads), must be treated as hazardous waste.[1][5]
-
Collect all waste in a designated, properly labeled, and sealed container.
-
The primary recommended disposal method is incineration at a suitable, licensed facility.[2][5]
-
Arrange for collection and disposal through a licensed hazardous-waste disposal contractor.[1][2]
3. Handling Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., water).[2]
-
The rinsate should be collected and disposed of as hazardous waste.[4]
-
After thorough cleaning, empty containers may be disposed of as non-hazardous waste, though it is crucial to confirm this with local regulations and your institution's EHS guidelines.[1][2]
Quantitative Data and Disposal Parameters
While specific quantitative disposal parameters are determined by licensed waste management facilities and local regulations, the following table summarizes key information derived from safety data sheets.
| Parameter | Specification | Source |
| UN Number | UN2588 | [1][2] |
| Proper Shipping Name | PESTICIDE, SOLID, TOXIC, N.O.S. (contains this compound) | [1][2] |
| Transport Hazard Class | 6.1 (Toxic), EHSM (Environmentally Hazardous Substance Mark) | [1] |
| Packing Group | III | [1] |
| Disposal Method | Incineration or disposal via a licensed hazardous-waste contractor | [1][2][5] |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound, such as specific incineration temperatures and scrubber requirements, are highly specialized and proprietary to licensed hazardous waste disposal facilities. These protocols are designed to ensure complete destruction of the compound and to prevent the release of harmful byproducts into the atmosphere. For laboratory purposes, the procedural focus is on the safe collection, segregation, and labeling of this compound waste for handover to a certified disposal service.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for this compound Waste Management.
References
Personal protective equipment for handling Dithianon
This guide provides critical safety, operational, and disposal information for laboratory professionals handling Dithianon. Adherence to these procedures is essential for minimizing exposure risks and ensuring a safe research environment. This compound is a fungicide that presents significant health and environmental hazards, requiring stringent safety protocols.
Hazard Profile of this compound
This compound is classified with multiple hazards that necessitate careful handling. It is toxic if swallowed, fatal if inhaled as dust, causes serious eye damage, and may cause an allergic skin reaction.[1][2][3] Furthermore, it is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[1][2][4] Repeated exposure can also lead to skin dryness or cracking.[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity (Oral) | H301: Toxic if swallowed.[1] | Danger | ☠️ |
| Acute Toxicity (Inhalation) | H330: Fatal if inhaled.[2][3] | Danger | ☠️ |
| Serious Eye Damage | H318: Causes serious eye damage.[1][2][4] | Danger | corrosive |
| Skin Sensitization | H317: May cause an allergic skin reaction.[1][2] | Warning | ⚠️ |
| Carcinogenicity | H351: Suspected of causing cancer.[1][2][4] | Warning | health hazard |
| Aquatic Toxicity (Acute) | H400: Very toxic to aquatic life.[1][2] | Warning | environment |
| Aquatic Toxicity (Chronic) | H410: Very toxic to aquatic life with long lasting effects.[1][2] | Warning | environment |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and inhalation exposure. The required level of protection varies based on the task being performed. Over 97% of pesticide exposure occurs through the skin, making dermal protection a primary focus.[5][6]
Table 2: Required Personal Protective Equipment for this compound Handling
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Storage & Transport | Long-sleeved shirt, long pants, closed-toe shoes. | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7] | Safety glasses. | Not required if handling sealed containers. |
| Weighing, Mixing, Loading (Handling Concentrate) | Chemical-resistant coveralls or apron over long-sleeved shirt and pants.[6][8] | Unlined, chemical-resistant gloves (e.g., Nitrile, Neoprene).[7] | Face shield and safety goggles.[4][8] | Filtering facepiece respirator (FFP2 or equivalent).[4][8] |
| Application & Handling Contaminated Surfaces | Chemical-resistant coveralls.[8] | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4][8] | Safety goggles. | Filtering facepiece respirator (FFP2 or equivalent).[4][8] |
| Spill Cleanup & Waste Disposal | Chemical-resistant suit or coveralls. | Heavy-duty, chemical-resistant gloves. | Face shield and safety goggles. | Air-purifying respirator with appropriate cartridges or SCBA for large spills.[1][4] |
Note on PPE Use:
-
Gloves: Never wear leather or fabric gloves.[7] Ensure sleeves are worn over the cuffs of gloves to prevent chemicals from entering.[7]
-
Footwear: Wear unlined, chemical-resistant boots. Pant legs should be worn outside of boots.[5]
-
Maintenance: All PPE must be inspected for damage before each use and cleaned according to the manufacturer's instructions after every use.[9] Store clean PPE separately from personal clothing and contaminated areas.[9]
Operational and Disposal Plans
A systematic approach to handling, from receipt to disposal, is crucial for safety and compliance.
-
Inspect: Upon receipt, inspect containers for any signs of damage or leaks.
-
Store Securely: Store this compound in its original, tightly sealed container in a locked, cool, dry, and well-ventilated area.[1][3][10]
-
Segregate: Keep away from food, drink, animal feed, and incompatible materials like strong oxidizing agents.[1][3][8]
-
Temperature Control: Protect from direct sunlight, moisture, and temperatures exceeding 40°C to prevent product degradation.[1]
-
Read Safety Precautions: Before handling, read the entire Safety Data Sheet (SDS) and product label.[1][2]
-
Ensure Ventilation: Work in a well-ventilated area or chemical fume hood to prevent dust accumulation.[3][4][10] Dust can form an explosive mixture with air.[1][4]
-
Don PPE: Wear the appropriate PPE as specified in Table 2 for weighing, mixing, and loading.
-
Measure Carefully: Accurately weigh the required amount, minimizing dust generation.
-
No Personal Activities: Do not eat, drink, or smoke in the handling area.[1][3][8]
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Increase ventilation in the area of the spill.
-
Contain: For small spills, use a dust-binding material to contain the powder. For larger spills, sweep or shovel the material into a suitable container, avoiding dust creation.[1]
-
Collect and Label: Place all contaminated material into a labeled, sealed container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area thoroughly with water and detergent, collecting the cleaning water for disposal as hazardous waste.[1]
-
Personnel Decontamination: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2]
-
PPE Cleaning: Clean reusable PPE according to manufacturer guidelines before storing.[9] Heavily contaminated disposable items must be discarded as hazardous waste.[9]
-
Waste Disposal: Dispose of unused this compound and contaminated materials through a licensed hazardous-waste contractor.[1][8] Never pour waste down the drain or into any water source.[11]
-
Container Disposal: Triple-rinse empty containers. The rinse water (rinsate) should be added to the spray mixture.[8] Punctured, rinsed containers can be disposed of as non-hazardous waste unless local regulations state otherwise.[1]
Emergency First Aid Procedures
Immediate response is critical in the event of exposure.
| Exposure Route | First Aid Action |
| If Inhaled | 1. Move the person to fresh air. 2. Keep the person comfortable for breathing. 3. Immediately call a POISON CENTER or doctor. [3] |
| If on Skin | 1. Take off contaminated clothing immediately. 2. Wash the affected area with plenty of soap and water.[1] 3. Wash contaminated clothing before reuse.[1] |
| If in Eyes | 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. Continue rinsing. 3. Immediately call a POISON CENTER or doctor. [1][2] |
| If Swallowed | 1. Rinse mouth thoroughly with water. 2. Immediately call a POISON CENTER or doctor. [1][3] 3. Do not induce vomiting. |
Safe Handling Workflow
The following diagram outlines the complete, compliant workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. agricentre.basf.co.uk [agricentre.basf.co.uk]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. cloud.winagro.gr [cloud.winagro.gr]
- 5. MSU Extension | Montana State University [apps.msuextension.org]
- 6. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 7. Which personal protective equipment do you need to [royalbrinkman.com]
- 8. agricentre.basf.co.uk [agricentre.basf.co.uk]
- 9. epa.gov [epa.gov]
- 10. agilent.com [agilent.com]
- 11. agri.nv.gov [agri.nv.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
